Product packaging for Quadrilineatin(Cat. No.:CAS No. 642-27-3)

Quadrilineatin

Cat. No.: B14128331
CAS No.: 642-27-3
M. Wt: 194.18 g/mol
InChI Key: VKLDQCUGHRGDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quadrilineatin is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a fungal metabolite originally studied in species from the Aspergillus section Nidulantes , a group known for producing a diverse array of secondary metabolites . Researchers are interested in metabolites from this section, such as sterigmatocystin and echinocandins, for their roles in biochemistry and microbiology . This product is intended for research use only and is not suitable for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B14128331 Quadrilineatin CAS No. 642-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642-27-3

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-hydroxy-3-methoxy-4-methylphthalaldehyde

InChI

InChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3

InChI Key

VKLDQCUGHRGDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)C=O)C=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Quadrilineatin: A Technical Guide to its Discovery, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin, a unique aromatic aldehyde, represents a compelling subject for natural product research and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this compound, a secondary metabolite produced by the fungus Aspergillus quadrilineatus. While research on this specific compound is in its nascent stages, initial findings suggest potential cytotoxic and anti-inflammatory properties, warranting further investigation into its therapeutic applications. This document aims to equip researchers with the foundational knowledge and methodologies to explore the full potential of this compound.

Discovery and Origin

This compound was first identified as a metabolic product of the fungus Aspergillus quadrilineatus (Thom and Raper) in a seminal 1957 study by Birkinshaw, Chaplen, and Lahoz-Oliver[1][2]. The producing organism, a member of the ubiquitous Aspergillus genus, was cultured on a specialized medium to facilitate the production of its secondary metabolites.

Producing Organism and Fermentation

Aspergillus quadrilineatus is a filamentous fungus that can be cultivated in a laboratory setting to produce this compound. The original study utilized a Czapek-Dox medium, a common synthetic nutrient solution for fungi, supplemented with specific minerals.

Experimental Protocol: Fungal Culture for this compound Production

  • Medium Preparation: A modified Czapek-Dox medium is prepared containing glucose (40 g), sodium nitrate (2 g), potassium dihydrogen phosphate (1 g), potassium chloride (0.5 g), magnesium sulfate heptahydrate (0.5 g), and ferrous sulfate heptahydrate (0.01 g) per liter of distilled water.

  • Sterilization: The medium is sterilized by autoclaving at 121°C (15 psi) for 20 minutes to prevent microbial contamination.

  • Inoculation: A pure culture of Aspergillus quadrilineatus is inoculated into the sterile medium under aseptic conditions.

  • Incubation: The inoculated flasks are incubated at 24°C for approximately 21 days in stationary culture to allow for fungal growth and metabolite production. The fungal mycelium will form a thick mat on the surface of the liquid medium.

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step extraction and purification process designed to separate the compound from the culture medium and other metabolites.

Experimental Protocol: Isolation of this compound

  • Mycelium Separation: After the incubation period, the fungal mycelium is separated from the culture fluid by filtration.

  • Metabolite Extraction from Culture Fluid: The filtered culture fluid is extracted multiple times with a suitable organic solvent, such as chloroform, to transfer the organic-soluble metabolites, including this compound, into the solvent phase.

  • Mycelium Extraction: The separated fungal mycelium is also extracted with chloroform to recover any intracellularly trapped this compound.

  • Combined Extract Concentration: The chloroform extracts from both the culture fluid and the mycelium are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is dissolved in a minimal amount of a suitable solvent and subjected to column chromatography over silica gel.

    • Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and the solvent is evaporated.

    • The resulting solid can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure, crystalline this compound.

The chemical structure of this compound was determined to be 1:2-diformyl-5-hydroxy-3-methoxy-4-methylbenzene, with the molecular formula C10H10O4[1][2].

Diagram: this compound Isolation Workflow

Quadrilineatin_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Aspergillus quadrilineatus Culture Filtration Filtration Culture->Filtration Culture_Fluid_Extraction Culture Fluid Extraction (Chloroform) Filtration->Culture_Fluid_Extraction Mycelium_Extraction Mycelium Extraction (Chloroform) Filtration->Mycelium_Extraction Concentration Concentration Culture_Fluid_Extraction->Concentration Mycelium_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of Aspergillus quadrilineatus Extracts

Recent studies have begun to explore the bioactive potential of secondary metabolites from Aspergillus quadrilineatus. While data on pure this compound is not yet available, crude extracts of the fungus have demonstrated noteworthy biological effects.

Anti-inflammatory Activity

A 2023 study investigating the biological activities of extracts from various Aspergillus species reported that the extract of Aspergillus quadrilineatus exhibited significant anti-inflammatory properties.

Bioactivity of Aspergillus quadrilineatus Extract Result
Anti-inflammatory Assay (IC50) 280.00 ± 0.43 μg/mL

Table 1: Anti-inflammatory activity of Aspergillus quadrilineatus crude extract.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the Aspergillus quadrilineatus extract.

  • Control: A control solution is prepared with the same constituents but without the fungal extract.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation Induction: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

  • IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of albumin denaturation, is determined by plotting the percentage inhibition against the extract concentration.

Cytotoxic Activity

The same study also revealed potent cytotoxic activity of the Aspergillus quadrilineatus extract against the human breast cancer cell line MCF-7.

Cell Line Concentration of A. quadrilineatus Extract Growth Inhibition
MCF-70.5 mg/mL100%
MCF-70.25 mg/mL100%

Table 2: Cytotoxic activity of Aspergillus quadrilineatus crude extract against MCF-7 cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the Aspergillus quadrilineatus extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways and Mechanism of Action

Currently, there is no direct experimental evidence elucidating the specific signaling pathways modulated by this compound. However, based on its chemical structure as an aromatic aldehyde and the observed cytotoxic effects of the producing fungus's extract, some plausible hypotheses can be formulated.

Aromatic aldehydes have been shown to influence various signaling pathways in cancer cells. For instance, benzaldehyde, a structurally related compound, has been reported to inhibit major signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells[3][4]. These pathways are crucial for cell proliferation, survival, and inflammation. It is conceivable that this compound may exert its bioactivity through similar mechanisms.

Furthermore, some aldehydes are known to induce cellular stress and alter signaling cascades like the transforming growth factor-β (TGF-β) pathway, which is implicated in both fibrosis and carcinogenesis[5][6]. The cytotoxic effects of many fungal secondary metabolites are often mediated through the induction of apoptosis (programmed cell death)[7][8][9].

Diagram: Hypothetical Signaling Pathways Affected by this compound

Hypothetical_Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Inhibition/Modulation STAT3 STAT3 Pathway This compound->STAT3 Inhibition/Modulation NFkB NF-κB Pathway This compound->NFkB Inhibition/Modulation ERK ERK Pathway This compound->ERK Inhibition/Modulation TGF_beta TGF-β Pathway This compound->TGF_beta Inhibition/Modulation Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis STAT3->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation ERK->Proliferation TGF_beta->Proliferation

Caption: Plausible signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound, a secondary metabolite from Aspergillus quadrilineatus, presents an intriguing avenue for natural product-based drug discovery. The historical data on its isolation and the recent findings on the bioactivity of its source organism's extract lay the groundwork for more in-depth research. The potent cytotoxic effects against a breast cancer cell line are particularly promising.

Future research should prioritize the following:

  • Scaled-up Isolation and Purification: Optimization of the fermentation and isolation protocols to obtain larger quantities of pure this compound for comprehensive biological evaluation.

  • Quantitative Bioactivity Studies: Determination of the specific IC50 values of pure this compound in various cancer cell lines and in anti-inflammatory assays to ascertain its potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structural Analogue Synthesis and SAR Studies: Synthesis of structural analogues of this compound to explore structure-activity relationships (SAR) and potentially develop more potent and selective derivatives.

The information compiled in this technical guide serves as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound.

References

Quadrilineatin: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a secondary metabolite produced by the filamentous fungus Aspergillus quadrilineatus. As with many fungal secondary metabolites, interest in this compound lies in its potential bioactivity and its unique chemical structure. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance based on reported yields, and detailed experimental protocols for its extraction and isolation. Additionally, it touches upon the nascent research into the biological activities of extracts from its source organism.

Natural Sources and Abundance

The primary and thus far only confirmed natural source of this compound is the fungus Aspergillus quadrilineatus. This species has been isolated from various soil environments globally.

Quantitative Abundance

Quantitative data on the abundance of this compound is limited. The most detailed information comes from the original isolation study by Birkinshaw, Chaplen, and Lahoz-Oliver in 1957. The yield of crystalline this compound is reported as approximately 0.1 grams per liter of culture medium. This provides a baseline for the expected abundance under specific laboratory conditions.

Natural Source Compound Reported Yield (Crystalline) Reference
Aspergillus quadrilineatusThis compound~ 0.1 g/L of culture mediumBirkinshaw, J. H., Chaplen, P., & Lahoz-Oliver, R. (1957)

Experimental Protocols

The following protocols are based on the established methods for the cultivation of Aspergillus quadrilineatus and the subsequent extraction and isolation of this compound.

Fungal Cultivation for this compound Production

Successful production of this compound relies on providing optimal culture conditions for Aspergillus quadrilineatus to stimulate secondary metabolism.

Materials:

  • Culture of Aspergillus quadrilineatus

  • Czapek-Dox liquid medium

  • Glucose

  • Peptone

  • 2 L flasks

  • Incubator

Procedure:

  • Prepare a modified Czapek-Dox liquid medium containing 5% glucose and 0.25% peptone.

  • Dispense the medium into 2 L flasks, with each flask containing approximately 400 mL of the medium.

  • Inoculate the flasks with a spore suspension or mycelial fragments of Aspergillus quadrilineatus.

  • Incubate the cultures at 24°C under stationary conditions for approximately 21 days. The mycelium will form a thick, felt-like mat on the surface of the medium.

Extraction and Isolation of this compound

This protocol details the original method for extracting and purifying this compound from the fungal culture.

Materials:

  • Mycelial mat and culture filtrate from Aspergillus quadrilineatus culture

  • Chloroform

  • Anhydrous sodium sulfate

  • Hot ethanol

  • Charcoal

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Crystallization dishes

Procedure:

  • Extraction of the Mycelium:

    • Separate the mycelial mat from the culture filtrate by filtration.

    • Dry the mycelium and then extract it with chloroform in a Soxhlet apparatus.

    • Concentrate the chloroform extract to a small volume. This will yield a yellow, crystalline solid.

  • Extraction of the Culture Filtrate:

    • Extract the culture filtrate three times with equal volumes of chloroform.

    • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the dried chloroform extract under reduced pressure using a rotary evaporator until a yellow solid is obtained.

  • Purification of this compound:

    • Combine the crude crystalline solids obtained from both the mycelium and the culture filtrate.

    • Recrystallize the combined solids from hot ethanol. The use of charcoal may be necessary to decolorize the solution.

    • Slowly cool the ethanol solution to allow for the formation of pale yellow, needle-like crystals of this compound.

    • Collect the crystals by filtration and dry them. The melting point of pure this compound is reported to be 215°C.

Biological Activity of Aspergillus quadrilineatus Extracts

Recent studies have begun to explore the biological activities of crude secondary metabolite extracts from Aspergillus quadrilineatus. While these activities have not been definitively attributed to this compound itself, they provide important context for future research.

  • Cytotoxic Activity: Extracts of Aspergillus quadrilineatus have demonstrated a significant cytotoxic effect against the MCF-7 human breast cancer cell line. A growth inhibition of 100% was observed at concentrations of 0.5 mg/mL and 0.25 mg/mL[1].

  • Anti-inflammatory Activity: The crude extract from Aspergillus quadrilineatus has also shown notable anti-inflammatory effects[1].

Further research is required to isolate and identify the specific compounds within the extract responsible for these activities and to elucidate their mechanisms of action.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the workflow for the extraction and isolation of this compound from Aspergillus quadrilineatus cultures.

Quadrilineatin_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Cultivation Aspergillus quadrilineatus Cultivation (21 days) Filtration Filtration Cultivation->Filtration Mycelium Mycelial Mat Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Mycelium_Extraction Chloroform Extraction (Soxhlet) Mycelium->Mycelium_Extraction Filtrate_Extraction Chloroform Extraction (Liquid-Liquid) Filtrate->Filtrate_Extraction Mycelium_Concentration Concentration Mycelium_Extraction->Mycelium_Concentration Filtrate_Concentration Concentration Filtrate_Extraction->Filtrate_Concentration Crude_Mycelium Crude Crystalline Solid Mycelium_Concentration->Crude_Mycelium Crude_Filtrate Crude Solid Filtrate_Concentration->Crude_Filtrate Combine Combine Crude Products Crude_Mycelium->Combine Crude_Filtrate->Combine Recrystallization Recrystallization (Hot Ethanol) Combine->Recrystallization Crystals Pure this compound Crystals Recrystallization->Crystals

Caption: Workflow for the extraction and isolation of this compound.

As no specific signaling pathways involving this compound have been elucidated to date, a diagrammatic representation of its mechanism of action cannot be provided. The workflow above serves to illustrate the key logical steps in obtaining the pure compound from its natural source.

References

Quadrilineatin: A Novel LCK Inhibitor for T-Cell Acute Lymphoblastic Leukemia - A Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

Introduction

Quadrilineatin is a novel, synthetic small molecule compound currently under investigation for its potential as a targeted therapeutic agent. This document outlines the hypothesized mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (LCK). LCK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its aberrant activity has been implicated in the pathogenesis of T-cell Acute Lymphoblastic Leukemia (T-ALL).[1] This whitepaper provides a comprehensive overview of the proposed signaling cascade, supporting (hypothetical) quantitative data, detailed experimental protocols for validation, and visual representations of the key pathways and workflows.

Hypothesized Mechanism of Action

Our central hypothesis is that this compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of LCK. It is proposed that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of LCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition is hypothesized to disrupt the pre-TCR signaling cascade, which is crucial for the survival and proliferation of T-ALL cells.[1]

The proposed downstream effects of LCK inhibition by this compound include the suppression of the NF-κB signaling pathway. Mechanistically, LCK activity has been shown to be linked to the activation of the NF-κB pathway, which in turn upregulates the expression of anti-apoptotic proteins such as BCL-xL.[1] By inhibiting LCK, this compound is hypothesized to decrease the expression of BCL-xL, thereby promoting apoptosis in T-ALL cells.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro data for this compound.

ParameterValueDescription
LCK IC50 25 nMThe half maximal inhibitory concentration of this compound against recombinant LCK enzyme activity.
FYN IC50 500 nMThe half maximal inhibitory concentration of this compound against recombinant FYN enzyme activity (a related kinase), indicating selectivity.
Jurkat cell line CC50 150 nMThe half maximal cytotoxic concentration of this compound in a T-ALL cell line.
CEM cell line CC50 200 nMThe half maximal cytotoxic concentration of this compound in another T-ALL cell line.
LCK Binding Affinity (Ki) 10 nMThe inhibitory constant for the binding of this compound to the LCK active site.

Key Experimental Protocols

1. In Vitro LCK Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on LCK kinase activity.

  • Materials: Recombinant human LCK enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), this compound stock solution, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add 5 µL of each this compound dilution or vehicle control to wells of a 96-well plate.

    • Add 10 µL of a solution containing the LCK enzyme and the poly(Glu, Tyr) substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effects of this compound on T-ALL cell lines.

  • Materials: Jurkat and CEM T-ALL cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, this compound stock solution, MTT reagent.

  • Procedure:

    • Seed Jurkat and CEM cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Centrifuge the plates, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 values from the dose-response curves.

3. Western Blot Analysis

  • Objective: To determine the effect of this compound on the phosphorylation of LCK downstream targets and the expression of BCL-xL.

  • Materials: Jurkat cells, this compound, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-pLCK, anti-LCK, anti-pERK, anti-ERK, anti-BCL-xL, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat Jurkat cells with varying concentrations of this compound or vehicle for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (β-actin).

Visualizations

Quadrilineatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activation This compound This compound This compound->LCK Inhibition PLCg1 PLCγ1 LCK->PLCg1 Phosphorylation NFkB NF-κB PLCg1->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation BCLxL_gene BCL-xL Gene NFkB_nuc->BCLxL_gene Transcription BCLxL_protein BCL-xL Protein BCLxL_gene->BCLxL_protein Translation Apoptosis Apoptosis BCLxL_protein->Apoptosis Inhibition LCK_Kinase_Assay_Workflow start Start: Prepare Reagents add_compound Add this compound/ Vehicle to Plate start->add_compound add_enzyme Add LCK Enzyme and Substrate add_compound->add_enzyme pre_incubate Pre-incubate 10 min at Room Temp add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate 60 min at 30°C add_atp->incubate stop_reaction Stop Reaction and Measure ADP incubate->stop_reaction analyze Analyze Data and Calculate IC50 stop_reaction->analyze Western_Blot_Workflow start Start: Cell Treatment cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

An In-Depth Technical Guide to the Biological Activity Screening of Heterocyclic Compounds: A Focus on Quinazolines, Quinolines, and Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Quadrilineatin": Initial database searches for "this compound" did not yield specific results, suggesting it may be a rare compound, a novel discovery with limited public data, or a potential misspelling of a related chemical entity. This guide will therefore focus on the biological activity screening of closely related and extensively studied heterocyclic compounds: quinazolines, quinolines, and naphthyridines. These scaffolds are prevalent in medicinal chemistry and exhibit a wide range of biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activity screening of these important heterocyclic compounds. It includes quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected quinazoline, quinoline, and naphthyridine derivatives.

Anticancer Activity

The anticancer properties of quinoline and quinazoline derivatives are often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline 7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[1]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[1]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineHCT-116 (Colon)2.56[2]
RKO (Colon)3.67[2]
A2780 (Ovarian)3.46[2]
Hela (Cervical)2.71[2]
Quinoline-chalcone hybrid (Compound 23)Various0.009 - 0.016[3]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[3]
Quinazoline 4-arylamino-6-(5-substituted furan-2-yl)quinazolineEGFR wild type5.06 nM[4][5]
Quinazoline-indole derivative (Compound 27c)Various0.002 - 0.011[6]
Quinazoline-indole derivative (Compound 34b)Various0.002 - 0.011[6]
Quinazoline-based benzamide (Compound 12a)Various0.0006 (average)[6]
Quinazoline-based benzamide (Compound 12d)Various0.0007 (average)[6]
Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Naphthyridine 7-methyl-1,8-naphthyridinone derivativesBacillus subtilis1.7 - 13.2 (IC₅₀ against DNA gyrase)[8]
8,10-Dibromo-6-phenyl-6a,7,10,12-tetrahydro-1,7,12a-triaza-benzo[a]anthracen-12-oneEscherichia coli, Pseudomonas aeruginosaEffective at 500 µ g/disc [9]
8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-oneAspergillus niger, Fusarium oxysporumHigh activity[10]
Anti-inflammatory Activity

The anti-inflammatory potential of heterocyclic compounds can be determined by their ability to inhibit inflammatory mediators or enzymes, such as cyclooxygenase (COX).

Compound ClassDerivativeAssayIC₅₀ (µM)Reference
Pyrimidine Pyrano[2,3-d]pyrimidine derivative (Compound 5)COX-2 Inhibition0.04 ± 0.09[11]
Pyrano[2,3-d]pyrimidine derivative (Compound 6)COX-2 Inhibition0.04 ± 0.02[11]
Benzofuran Hybrid Benzofuran-heterocyclic hybrid (Compound 5d)NO Generation in RAW-264.7 cells52.23 ± 0.97[12]
Indole 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indoleCarrageenan-induced rat paw edemaHigh % inhibition[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity screening. Below are protocols for key experiments cited in the evaluation of these heterocyclic compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of appropriate growth medium.[14] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth of the microorganism is the MIC.[16]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][18]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, nitric oxide synthase (iNOS) is induced by LPS, leading to the production of NO. The concentration of NO can be measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[12] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Workflows

The biological activities of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[19][20] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by pro-inflammatory stimuli.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[21] The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins at the mitochondria.[22]

Intrinsic_Apoptosis cluster_stimuli Cellular Stress cluster_regulation Mitochondrial Regulation cluster_caspase_activation Caspase Cascade DNA_damage DNA Damage Bax Bax/Bak (Pro-apoptotic) DNA_damage->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Experimental Workflow

Workflow for Anticancer Drug Screening

This diagram outlines a typical workflow for the initial screening of potential anticancer compounds.

Anticancer_Screening_Workflow Start Start: Compound Library Step1 1. Cell Culture (Cancer Cell Lines) Start->Step1 Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Cell Viability Assay (e.g., MTT) Step2->Step3 Decision1 Is IC50 in Active Range? Step3->Decision1 Step4 4. Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) Decision1->Step4 Yes End_Inactive Inactive Compound Decision1->End_Inactive No Step5 5. In Vivo Studies (Xenograft Models) Step4->Step5 End_Active Lead Compound Step5->End_Active

Caption: A generalized workflow for preclinical anticancer drug screening.

References

Preliminary Toxicity Assessment of Quadrilineatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document serves as a template for a preliminary toxicity assessment. As of November 2025, there is no publicly available scientific literature on a compound named "Quadrilineatin." Therefore, the data and experimental details presented herein are based on the well-characterized anti-cancer agent, Paclitaxel , to illustrate the structure and content of a comprehensive toxicity whitepaper for a novel compound.

Executive Summary

This guide provides a preliminary, non-clinical toxicity assessment of the hypothetical compound this compound. The primary objectives of this assessment are to characterize the acute toxicity profile and in vitro cytotoxicity of this compound, providing essential data for early-stage drug development and risk assessment. This document details the methodologies for acute oral toxicity testing in a rodent model and in vitro cytotoxicity assays against representative human cancer cell lines. Furthermore, it elucidates the putative mechanism of action, focusing on the key signaling pathways implicated in its cytotoxic effects. All experimental designs are aligned with international regulatory guidelines to ensure data integrity and relevance.

Acute Toxicity Profile

Acute toxicity studies are fundamental in determining the potential dangers of acute overdose in humans and for defining dose levels for subsequent preclinical studies.

Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) of the surrogate compound, Paclitaxel, in murine models, which is used here as a placeholder for this compound. A lower LD50 value is indicative of higher acute toxicity.

Test SubstanceSpeciesRoute of AdministrationLD50 ValueReference
This compound (surrogate: Paclitaxel)MouseIntravenous (IV)12 mg/kg
This compound (surrogate: Paclitaxel)MouseIntraperitoneal (IP)128 mg/kg[1]
This compound (surrogate: Paclitaxel in Taxol® formulation)MouseIntravenous (IV)31.3 - 34.8 mg/kg[2][3]

Note: The toxicity of Paclitaxel can be influenced by the formulation. Taxol® is formulated in Cremophor EL and ethanol, which can contribute to its toxicity. A Cremophor-free formulation of Paclitaxel has been shown to have an LD50 above 160 mg/kg in mice.[2]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.[4][5]

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Guideline: OECD Guideline for the Testing of Chemicals, No. 423 ("Acute Toxic Class Method").[6]

Animals: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant. Animals are acclimatized for at least 5 days before dosing.

Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[7] Standard laboratory diet and drinking water are provided ad libitum.

Dose Administration:

  • Animals are fasted overnight prior to dosing.

  • The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

  • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any prior information about the substance's toxicity.[8]

  • A stepwise procedure is followed using 3 animals per step. The outcome of the first step determines the next step (e.g., if mortality is observed, the dose for the next group is lowered; if no mortality, the dose is increased).[7]

Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Observations are conducted frequently on the day of dosing and at least once daily for 14 days.[8]

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for evaluating the direct effect of a compound on cell viability and for determining its potency.

Quantitative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents the IC50 values of the surrogate compound, Paclitaxel, against various human cancer cell lines.

Cell LineCancer TypeExposure TimeIC50 ValueReference
MCF-7Breast Adenocarcinoma24 hours7.5 nM[9]
MCF-7Breast Adenocarcinoma48 hoursVaries with formulation[10]
A549Lung Carcinoma48 hours1.64 µg/mL (~1.92 µM)[11]
A549Lung Carcinoma72 hours0.910 µg/mL[11]
HeLaCervical Adenocarcinoma48 hours8.070 µM (in Paclitaxel-resistant cells)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the in vitro cytotoxicity of this compound against selected human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: A serial dilution of this compound is prepared in a culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the compound. Control wells receive the vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.[14]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13] The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action

Understanding the mechanism of action is critical for predicting a compound's therapeutic effects and potential side effects. The putative mechanism of this compound is based on the known actions of Paclitaxel.

Signaling Pathway of this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis (programmed cell death) in cancer cells by targeting microtubule dynamics and subsequently activating pro-apoptotic signaling pathways. The primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and the activation of downstream signaling cascades.

Quadrilineatin_Signaling_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest ROS ROS Generation MitoticArrest->ROS PI3K_AKT PI3K/Akt Pathway MitoticArrest->PI3K_AKT Inhibition MAPK MAPK Pathway (JNK/p38) MitoticArrest->MAPK Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax Upregulation MitoticArrest->Bax ROS->PI3K_AKT Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppression MAPK->Apoptosis Caspase_Activation Caspase Activation (Caspase-3) Bcl2->Caspase_Activation Inhibition Bax->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflows

In Vitro Cytotoxicity Workflow (MTT Assay)

The following diagram illustrates the key steps in the MTT assay for determining the IC50 of this compound.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound (Serial Dilutions) incubate_24h_1->add_compound incubate_treatment Incubate (24h, 48h, or 72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Workflow (OECD 423)

The following diagram outlines the decision-making process for the acute oral toxicity study according to OECD guideline 423.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals start->dose_step1 outcome1 Mortality? dose_step1->outcome1 outcome1_yes 2-3 Animals Die outcome1->outcome1_yes Yes outcome1_no 0-1 Animal Dies outcome1->outcome1_no No dose_step2_lower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) outcome1_yes->dose_step2_lower dose_step2_higher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) outcome1_no->dose_step2_higher outcome2_lower Mortality? dose_step2_lower->outcome2_lower outcome2_higher Mortality? dose_step2_higher->outcome2_higher classify_toxic Classify Toxicity outcome2_lower->classify_toxic classify_less_toxic Classify Toxicity outcome2_higher->classify_less_toxic end End of Study classify_toxic->end classify_less_toxic->end

Caption: Decision logic for the OECD 423 acute oral toxicity study.

References

Spectroscopic Data on Quadrilineatin Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches of scientific literature and chemical databases, a comprehensive public record of the spectroscopic data (NMR, MS, and IR) for the natural product quadrilineatin is not available. This significant information gap prevents the creation of a detailed technical guide as originally requested.

This compound, identified as 5-hydroxy-3-methoxy-4-methylphthalaldehyde, is a secondary metabolite produced by the fungus Aspergillus silvaticus. While its chemical structure and source organism are documented, the raw spectroscopic data and detailed experimental protocols for its characterization do not appear to be published in readily accessible scientific journals or databases.

This lack of data means that a full technical guide complete with quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams for this compound cannot be compiled at this time. Such a guide is contingent on the primary research that involves the isolation and thorough structural elucidation of the compound, which would include the public dissemination of its NMR, MS, and IR spectra.

For researchers, scientists, and drug development professionals interested in this molecule, the primary step would be to perform the isolation of this compound from Aspergillus silvaticus and conduct a full suite of spectroscopic analyses to determine its chemical fingerprint.

General Methodologies for Spectroscopic Analysis of Natural Products

In the absence of specific data for this compound, this section provides a general overview of the standard experimental protocols used for the spectroscopic analysis of a novel natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid obscuring key signals in the spectrum.

  • Data Acquisition: A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:

    • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which are crucial for assembling the molecular structure.

  • Data Processing and Analysis: The acquired data is processed using specialized software to yield spectra. The chemical shifts (δ), coupling constants (J), and correlations are then analyzed to piece together the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Interpretation: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. Fragmentation patterns, often induced by tandem mass spectrometry (MS/MS), offer clues about the different structural components of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm⁻¹).

  • Spectrum Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C bonds).

Visualizing Spectroscopic Workflows

While specific signaling pathways for this compound are unknown, the general workflow for its spectroscopic analysis can be visualized.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Aspergillus_silvaticus Aspergillus silvaticus Culture Extraction Extraction & Chromatography Aspergillus_silvaticus->Extraction This compound Pure this compound Extraction->this compound NMR NMR Spectroscopy (1H, 13C, 2D) This compound->NMR MS Mass Spectrometry (HRMS, MS/MS) This compound->MS IR Infrared Spectroscopy This compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Further research is required to isolate and characterize this compound to provide the scientific community with its foundational spectroscopic data. This would be a valuable contribution to the field of natural products chemistry and could enable further investigation into its biological activities and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Purification of Quadrilineatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a secondary metabolite produced by the fungus Aspergillus quadrilineatus.[1] As a member of the phthalaldehyde class of compounds, with the chemical formula C₁₀H₁₀O₄ and the IUPAC name 5-hydroxy-3-methoxy-4-methylphthalaldehyde, it holds potential for biological activity, warranting further investigation for drug discovery and development.[2] This document provides detailed application notes and protocols for the purification of this compound using chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). Due to the limited specific literature on this compound purification, this guide combines available information with established methods for the isolation of similar fungal secondary metabolites.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄PubChem[2]
Molecular Weight194.18 g/mol PubChem[2]
IUPAC Name5-hydroxy-3-methoxy-4-methylphthalaldehydePubChem[2]
CAS Number642-27-3PubChem[2]
Table 2: General Chromatographic Parameters for Fungal Metabolite Purification
ParameterColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel 60 (70-230 mesh)C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase Gradient of n-hexane, ethyl acetate, and methanolGradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid
Elution Mode GradientGradient
Detection Thin Layer Chromatography (TLC) with UV visualizationUV Detector (e.g., 254 nm) or Mass Spectrometry (MS)
Sample Preparation Crude extract dissolved in a minimal amount of solventFiltered and dissolved in mobile phase

Experimental Protocols

I. Fungal Culture and Extraction of Crude this compound

This protocol describes the initial steps to cultivate Aspergillus quadrilineatus and extract the crude secondary metabolites, including this compound.

Materials:

  • Aspergillus quadrilineatus culture

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Rice or other suitable solid substrate

  • Erlenmeyer flasks

  • Autoclave

  • Incubator

  • Chloroform

  • Ethyl acetate

  • Rotary evaporator

Protocol:

  • Fungal Cultivation:

    • Inoculate Aspergillus quadrilineatus onto PDA or MEA plates and incubate at 25-28°C for 7-10 days until sporulation.

    • Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the sporulating culture and gently scraping the surface.

    • Inoculate a solid substrate (e.g., autoclaved rice in Erlenmeyer flasks) with the spore suspension.

    • Incubate the solid-state fermentation for 2-4 weeks at 25-28°C in the dark.

  • Extraction:

    • After incubation, dry the fungal culture and grind it into a fine powder.

    • Extract the powdered culture with chloroform or ethyl acetate (1:3 w/v) by maceration at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

II. Purification of this compound by Column Chromatography

This protocol provides a general method for the initial fractionation of the crude extract to enrich for this compound.

Materials:

  • Crude extract from Protocol I

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, chloroform, methanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of solvents. A suggested gradient is starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by chloroform and small percentages of methanol. For example:

      • n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9)

      • chloroform:ethyl acetate mixtures

    • Collect fractions of equal volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 6:4).

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard if available, or by further analytical methods).

III. High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol outlines a reverse-phase HPLC method for the final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

  • Enriched fractions from Protocol II

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Dissolve the enriched fraction in the initial mobile phase (e.g., 90% Water with 0.1% formic acid: 10% Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Fraction Collection:

    • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by re-injecting it into the HPLC system.

    • Combine pure fractions and remove the solvent under vacuum.

Visualizations

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification cluster_analysis Analysis & Final Product culture Aspergillus quadrilineatus Culture extraction Solvent Extraction (Chloroform/Ethyl Acetate) culture->extraction cc Column Chromatography (Silica Gel) extraction->cc Crude Extract hplc Reverse-Phase HPLC (C18) cc->hplc analysis Purity Analysis (HPLC, MS) hplc->analysis Purified Fractions product Pure this compound analysis->product

Caption: Experimental workflow for the purification of this compound.

putative_signaling_pathway cluster_cell Target Cell quad This compound membrane Cell Membrane quad->membrane Interacts with membrane components antioxidant Cellular Antioxidant Systems (e.g., Glutathione Reductase) quad->antioxidant Inhibition ros Reactive Oxygen Species (ROS) Generation membrane->ros mapk MAPK Signaling Pathway ros->mapk Activation antioxidant->mapk Suppression apoptosis Apoptosis mapk->apoptosis Induction

Caption: Putative signaling pathway for this compound's bioactivity.

Putative Mechanism of Action and Signaling Pathway

While the specific biological activities of this compound are not yet well-defined in the literature, compounds with similar phthalaldehyde structures have been reported to exhibit antimicrobial and cytotoxic effects. The aldehyde functional groups are known to be reactive and can interact with cellular nucleophiles such as proteins and nucleic acids.

A plausible, yet hypothetical, mechanism of action for this compound could involve the induction of oxidative stress. As depicted in the signaling pathway diagram, this compound may interact with cellular membranes, leading to the generation of Reactive Oxygen Species (ROS). Furthermore, it might inhibit cellular antioxidant defense systems, such as glutathione reductase. This dual action would lead to an accumulation of ROS, which can activate stress-response pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Prolonged activation of these pathways can ultimately lead to programmed cell death, or apoptosis. This proposed pathway is based on the known activities of other fungal secondary metabolites and requires experimental validation for this compound.

References

Application Notes and Protocols for In Vitro Assay Development of Quadrilineatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrilineatin is a novel natural product isolated from a rare marine invertebrate. Preliminary studies have suggested its potential as a bioactive compound with anti-proliferative properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, outlining key assays to determine its cytotoxic effects, mechanism of action, and impact on crucial cellular signaling pathways. The following protocols and data serve as a foundational framework for researchers engaged in the preclinical evaluation of this compound and other novel natural products.

Application Note 1: Cytotoxicity Profiling of this compound in Human Cancer Cell Lines

Objective: To determine the cytotoxic and anti-proliferative activity of this compound across a panel of human cancer cell lines using a quantitative colorimetric assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxic Activity of this compound
Cell LineHistotypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HeLaCervical Adenocarcinoma3.5
HepG2Hepatocellular Carcinoma12.1

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Application Note 2: Assessment of Apoptosis Induction by this compound

Objective: To investigate whether the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Cancer cell line of interest (e.g., HeLa)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the data as fold change in caspase activity relative to the vehicle control.

Data Presentation: Caspase-3/7 Activation by this compound
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compound1.75 (0.5x IC50)2.5
This compound3.5 (1x IC50)5.8
This compound7.0 (2x IC50)12.3
Staurosporine115.0

Signaling Pathway Diagram: Apoptosis Induction

G cluster_0 Apoptotic Stimulus cluster_1 Signaling Cascade This compound This compound Procaspase9 Pro-caspase 9 This compound->Procaspase9 induces Caspase9 Caspase 9 Procaspase9->Caspase9 activation Procaspase37 Pro-caspase 3/7 Caspase9->Procaspase37 cleavage Caspase37 Caspase 3/7 Procaspase37->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

Application Note 3: Investigating the Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Objective: To determine if this compound exerts its anti-proliferative effects by modulating the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[2]

Experimental Protocol: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Materials:

  • This compound stock solution

  • Cancer cell line of interest (e.g., HeLa)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Modulation of PI3K/Akt/mTOR Pathway by this compound
Target ProteinTreatment Time (hours)Relative Phosphorylation Level (Normalized to Total Protein)
p-Akt (Ser473)01.00
60.65
120.32
240.15
p-mTOR (Ser2448)01.00
60.78
120.45
240.21

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->Akt inhibits This compound->mTOR inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for Quadrilineatin Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quadrilineatin Target Identification

These application notes provide a comprehensive guide for the identification of molecular targets of a novel bioactive compound, referred to herein as "this compound." As the specific biological activities of this compound are yet to be fully elucidated, this document outlines robust and widely applicable methodologies for target deconvolution. The primary strategies detailed are Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS) . These techniques, coupled with quantitative proteomics, offer powerful approaches to identify direct and indirect cellular binding partners of small molecules, thereby illuminating their mechanism of action and potential therapeutic applications.

I. Thermal Proteome Profiling (TPP) for Target Deconvolution

TPP is a powerful method for identifying direct and indirect targets of a small molecule in a cellular context. It is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. This change in stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.

Data Presentation: TPP

The results of a TPP experiment are typically presented as changes in the melting temperature (Tm) of proteins in the presence versus the absence of the compound. A significant shift in Tm for a particular protein suggests a direct or indirect interaction with the compound.

Table 1: Example Quantitative Data from a Thermal Proteome Profiling (TPP) Experiment with this compound

Protein IDGene SymbolDescriptionTm (°C) - VehicleTm (°C) - this compoundΔTm (°C)p-value
P04637TP53Cellular tumor antigen p5344.247.8+3.6< 0.001
P62258RHOATransforming protein RhoA51.551.7+0.20.45
Q06830MAPK1Mitogen-activated protein kinase 158.161.5+3.4< 0.001
P31749AKT1RAC-alpha serine/threonine-protein kinase55.956.1+0.20.52
P42336GSK3BGlycogen synthase kinase-3 beta52.355.1+2.80.005
O15530CDK2Cyclin-dependent kinase 249.849.9+0.10.89
Experimental Protocol: TPP

This protocol outlines the key steps for a TPP experiment to identify the targets of this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.

  • Treat cells with this compound at a predetermined effective concentration or a vehicle control (e.g., DMSO) for a specified time.

2. Thermal Treatment:

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Protein Extraction and Digestion:

  • Centrifuge the heated lysates to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Perform a protein concentration assay (e.g., BCA assay).

  • Reduce, alkylate, and digest the proteins with trypsin overnight.

4. Peptide Labeling and Mass Spectrometry:

  • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Combine the labeled peptide samples.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify proteins.

  • Generate melting curves for each identified protein by plotting the relative soluble protein abundance as a function of temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the vehicle- and this compound-treated samples.

  • Calculate the change in melting temperature (ΔTm) and assess the statistical significance of these shifts.

Visualization: TPP Experimental Workflow

TPP_Workflow cluster_cell_prep Cell Preparation cluster_thermal Thermal Challenge cluster_proteomics Proteomics Analysis cluster_data Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Vehicle or This compound Cell Lysis Cell Lysis Treatment->Cell Lysis Heating Heating Cell Lysis->Heating Temperature Gradient Protein Digestion Protein Digestion Heating->Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling LC-MS/MS LC-MS/MS Peptide Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Identification Target Identification Data Analysis->Target Identification ΔTm & p-value

A streamlined workflow for Thermal Proteome Profiling (TPP).

II. Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is a powerful technique for identifying proteins that interact with a small molecule of interest. This method involves immobilizing a modified version of the small molecule (a "bait") on a solid support and using it to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Data Presentation: AP-MS

The results of an AP-MS experiment are typically presented as a list of proteins that are significantly enriched in the pull-down with the bait compound compared to a negative control. Quantitative metrics such as fold change and p-values are used to identify high-confidence interactors.

Table 2: Example Quantitative Data from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment with this compound

Protein IDGene SymbolDescriptionSpectral Counts (Control)Spectral Counts (this compound-Bait)Fold Changep-value
Q06830MAPK1Mitogen-activated protein kinase 125829.0< 0.001
P27361MAPK3Mitogen-activated protein kinase 314545.0< 0.001
P62258RHOATransforming protein RhoA35381.10.78
P42336GSK3BGlycogen synthase kinase-3 beta36220.7< 0.001
P04637TP53Cellular tumor antigen p5347117.8< 0.001
P31749AKT1RAC-alpha serine/threonine-protein kinase28311.10.82
Experimental Protocol: AP-MS

This protocol provides a general workflow for an AP-MS experiment to identify this compound-binding proteins.

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the biological activity of the compound.

2. Immobilization of the Affinity Probe:

  • Immobilize the biotinylated this compound probe onto streptavidin-coated beads.

3. Cell Lysis and Protein Extraction:

  • Culture and harvest cells of interest.

  • Lyse the cells in a suitable buffer to extract total cellular proteins.

4. Affinity Pull-Down:

  • Incubate the cell lysate with the this compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with biotin or an inactive analog of this compound.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads.

  • Reduce, alkylate, and digest the eluted proteins with trypsin.

6. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Process the raw data to identify and quantify the proteins in both the experimental and control samples.

  • Calculate the fold enrichment and statistical significance for each identified protein to distinguish specific interactors from background binding.

Visualization: AP-MS Experimental Workflow

AP_MS_Workflow cluster_probe_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Synthesis Synthesize This compound-Biotin Immobilization Immobilize on Streptavidin Beads Synthesis->Immobilization Incubation Incubation Immobilization->Incubation Cell Lysis Cell Lysis Cell Lysis->Incubation Cell Lysate Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Digestion Elution->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify & Quantify MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Differentiation Differentiation Transcription Factors->Differentiation PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival inhibits apoptosis Cell Growth Cell Growth mTOR->Cell Growth TGF_beta_Pathway TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 phosphorylates SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Gene Transcription->Apoptosis

Quadrilineatin: Unveiling its Potential as a Molecular Probe in Cellular Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quadrilineatin, a natural product isolated from the fungus Aspergillus silvaticus (previously known as Aspergillus quadrilineatus), has been identified as a potent inhibitor of mitochondrial function. Its chemical structure, 5-hydroxy-3-methoxy-4-methylphthalaldehyde, possesses a highly reactive ortho-diformyl group, which is key to its biological activity. While research on this compound is not extensive, existing studies highlight its potential as a molecular probe for investigating cellular respiration and mitochondrial pathways. This document provides an overview of its known mechanism of action and a foundational protocol for its application in studying mitochondrial electron transport chain (ETC) inhibition.

Molecular Profile and Mechanism of Action

This compound belongs to a class of aromatic ortho dialdehydes that act as inhibitors of electron transport and oxidative phosphorylation in mitochondria.[1][2] Its primary molecular target is within the mitochondrial electron transport chain.

Key Characteristics:

  • Molecular Formula: C₁₀H₁₀O₄

  • CAS Number: 642-27-3

  • Mechanism of Action: this compound is a potent inhibitor of Site III phosphorylation in the electron transport chain.[1][2] It is believed to exert its inhibitory effects through the cross-linking of amino groups on mitochondrial membrane polypeptides, including those on cytochrome c, thereby disrupting the normal flow of electrons and subsequent ATP synthesis.[1][2]

Quantitative Data

Currently, detailed quantitative data for this compound as a molecular probe, such as specific binding affinities (Kd) or comprehensive IC50/EC50 values across various cell lines, are not widely available in the public domain. The primary reported activity is a potent inhibition (80%) of Site III phosphorylation at a concentration of 25 μM in plant mitochondria.[1][2] Further research is required to establish a detailed quantitative profile for its use in mammalian systems and specific disease models.

ParameterValueConditionsReference
Inhibition of Site III Phosphorylation 80%25 µM in plant mitochondria[1][2]

Signaling Pathway

The known signaling pathway affected by this compound is the mitochondrial electron transport chain, a fundamental process for cellular energy production.

Quadrilineatin_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III Inhibits This compound->CytC Inactivates

Caption: this compound inhibits the mitochondrial electron transport chain, primarily at Site III (Complex III and Cytochrome c), disrupting ATP synthesis.

Experimental Protocols

The following protocols are foundational and should be adapted based on the specific experimental system and research questions.

Protocol 1: In Vitro Assessment of Mitochondrial Respiration Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on mitochondrial respiration using isolated mitochondria and an oxygen electrode.

Materials:

  • Isolated mitochondria from the tissue or cell line of interest

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and HEPES, pH 7.2)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the chosen biological material using standard differential centrifugation methods. Ensure mitochondria are kept on ice.

  • Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Assay Setup:

    • Add respiration buffer to the chamber of the oxygen electrode and equilibrate to the desired temperature (e.g., 30°C).

    • Add the isolated mitochondria to the chamber.

  • State 2 Respiration: Add the respiratory substrate (e.g., pyruvate and malate for Complex I-driven respiration, or succinate for Complex II-driven respiration). Record the basal oxygen consumption rate (State 2).

  • State 3 Respiration: Add a known amount of ADP to initiate ATP synthesis and measure the active oxygen consumption rate (State 3).

  • Inhibition with this compound:

    • In a separate experiment, after establishing State 3 respiration, add this compound at the desired final concentration (e.g., starting with a concentration range around 25 µM).

    • Record the change in oxygen consumption rate. A decrease in the rate indicates inhibition.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) and compare the RCR values in the presence and absence of this compound to quantify the inhibitory effect.

Caption: Workflow for assessing mitochondrial respiration inhibition by this compound.

Applications and Future Directions

Given its mechanism of action, this compound holds promise as a molecular probe for:

  • Studying Mitochondrial Dysfunction: Investigating the role of ETC inhibition in various diseases, including neurodegenerative disorders and metabolic syndromes.

  • High-Throughput Screening: As a reference compound in screens for novel modulators of mitochondrial function.

  • Cancer Research: Exploring the therapeutic potential of targeting cellular respiration in cancer cells, which often exhibit altered metabolic pathways.

Future research should focus on synthesizing fluorescently labeled or clickable derivatives of this compound to enable its use in cellular imaging and proteomics applications for identifying its precise binding partners within the mitochondrial proteome. A thorough characterization of its off-target effects and a comprehensive evaluation of its efficacy and toxicity in various cell lines and animal models are also crucial next steps.

References

Application Notes & Protocols: Enhancing Biological Activity of Quadrilineatin Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity. Quadrilineatin, a hypothetical novel scaffold, has demonstrated preliminary bioactivity, warranting further investigation to optimize its therapeutic potential. Chemical derivatization is a powerful strategy to modulate the pharmacological properties of natural products, including potency, selectivity, solubility, and metabolic stability.

These application notes provide a comprehensive guide for the strategic derivatization of this compound to enhance its biological activity. The protocols outlined below are based on established methodologies for the modification of complex natural products and can be adapted to the specific structural features of the this compound core. The primary objectives of this derivatization program are to explore the Structure-Activity Relationships (SAR) and to identify derivatives with superior therapeutic profiles.

Strategic Approaches to Derivatization

The successful enhancement of this compound's activity hinges on a well-defined derivatization strategy. Key considerations include the identification of modifiable functional groups on the parent scaffold and the desired improvements in biological effect. Common strategic approaches include:

  • Pharmacophore Modification: Altering functional groups directly involved in binding to the biological target to improve affinity and efficacy.

  • Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve pharmacokinetic parameters without losing biological activity.

  • Introduction of Functional Groups: Adding new functionalities to introduce new interactions with the target or to improve physicochemical properties.

  • Prodrug Strategy: Masking functional groups to improve drug delivery, which are then cleaved in vivo to release the active compound.

A critical aspect of this process is the concurrent development of robust analytical and bioassay methods to characterize the synthesized derivatives and to quantify their biological activity accurately.

Experimental Protocols

The following protocols describe general methodologies for the derivatization of natural products. These should be adapted based on the specific chemical functionalities present in the this compound scaffold.

General Protocol for Acetylation of Hydroxyl Groups

Hydroxyl groups are common in natural products and their acetylation can significantly impact polarity and bioavailability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified acetylated this compound derivative by NMR and Mass Spectrometry.

General Protocol for Reductive Amination of Carbonyl Groups

The introduction of amine functionalities can provide new hydrogen bonding opportunities and improve aqueous solubility.

Materials:

  • This compound (containing a ketone or aldehyde)

  • Amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and the chosen amine (1.2 equivalents) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Confirm the structure of the aminated this compound derivative by spectroscopic methods.

Quantitative Data Summary

To facilitate the analysis of Structure-Activity Relationships (SAR), all quantitative data should be systematically organized. The following tables provide a template for summarizing the biological activity of newly synthesized this compound derivatives.

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound IDModificationTarget/AssayIC₅₀/EC₅₀ (µM)Fold Change vs. Parent
This compoundParent CompoundTarget X10.51.0
Q-Ac-01Acetylation at R1Target X5.22.0
Q-Am-01Amination at R2Target X25.10.4
Q-Me-01Methylation at R3Target X1.85.8

Table 2: Physicochemical Properties of this compound Derivatives

Compound IDMolecular WeightLogPAqueous Solubility (µg/mL)
This compound450.63.25.1
Q-Ac-01492.73.52.3
Q-Am-01505.82.815.7
Q-Me-01464.63.44.9

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Derivatization and Screening

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound Scaffold derivatization Chemical Derivatization (e.g., Acetylation, Amination) start->derivatization purification Purification (HPLC, Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro Screen Derivatives sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis sar_analysis->derivatization Iterative Optimization lead_selection Lead Candidate Selection sar_analysis->lead_selection

Caption: Workflow for this compound Derivatization and Screening.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical signaling cascade that could be targeted by this compound and its derivatives. Enhanced activity could result from increased inhibition of a key kinase in the pathway.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound Derivative This compound->akt Inhibits

Caption: Hypothetical PI3K/Akt/mTOR Pathway Targeted by this compound.

Conclusion

The derivatization of the novel natural product scaffold, this compound, represents a promising avenue for the development of new therapeutic agents. By systematically applying the synthetic protocols and analytical methods described in these application notes, researchers can effectively explore the SAR of this compound and identify derivatives with enhanced biological activity and improved physicochemical properties. The iterative process of synthesis, biological evaluation, and SAR analysis is crucial for the successful optimization of this promising natural product lead.

Troubleshooting & Optimization

Technical Support Center: Optimizing Quadrilineatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of late 2025, a complete, peer-reviewed total synthesis of Quadrilineatin has not been published in scientific literature. The complex architecture of this cassane diterpenoid presents a significant synthetic challenge. Therefore, this technical support center provides guidance based on the synthesis of structurally related cassane diterpenoids and general principles of complex natural product synthesis. The information herein is intended to be a proactive resource for researchers anticipating the challenges of a future this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the total synthesis of this compound?

A1: Based on its structure and the synthesis of related cassane diterpenoids, the main challenges are expected to be:

  • Stereocontrol: this compound possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry will require highly selective reactions.

  • Construction of the Polycyclic Core: The fused ring system is sterically congested, making bond formations and functional group manipulations difficult.

  • Functional Group Compatibility: The molecule contains sensitive functional groups that may require a carefully planned protection-deprotection strategy.

  • Low Overall Yield: Multi-step syntheses of complex natural products often suffer from low overall yields, making optimization of each step critical.[1]

Q2: Are there any known synthetic routes for closely related cassane diterpenoids that could serve as a model?

A2: Yes, the synthetic strategies for other cassane diterpenoids such as Benthaminin 1, pterolobirin H, and taepeenin F can provide valuable insights. These syntheses often employ strategies like Diels-Alder cycloadditions and rearrangement reactions to construct the core structure. However, the specific substitution pattern of this compound will likely necessitate a unique approach.

Q3: What analytical techniques are most crucial for characterizing intermediates in a potential this compound synthesis?

A3: A combination of techniques will be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): For unambiguous structure elucidation and stereochemical assignment.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of intermediates and the final product.

  • X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline intermediates or the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of chiral molecules.

Troubleshooting Guides

This section addresses potential issues that may arise during a synthesis campaign targeting this compound, with suggested solutions based on general organic synthesis principles.

Low Reaction Yield
Potential Cause Suggested Troubleshooting Steps
Sub-optimal Reaction Conditions - Systematically screen temperature, reaction time, and solvent. - Use a design of experiments (DoE) approach for multi-variable optimization.
Reagent Quality - Use freshly purified or distilled reagents and solvents. - Verify the activity of catalysts.
Presence of Impurities - Ensure starting materials are of high purity. - Thoroughly dry glassware and run reactions under an inert atmosphere if sensitive to air or moisture.
Side Reactions - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjust reaction conditions to disfavor side reactions (e.g., lower temperature, different catalyst).
Poor Stereoselectivity
Potential Cause Suggested Troubleshooting Steps
Inadequate Chiral Catalyst or Auxiliary - Screen a variety of chiral ligands or catalysts. - Consider using a different chiral auxiliary that may offer better facial bias.
Incorrect Substrate Conformation - Use computational modeling to understand the transition state. - Modify the substrate to favor the desired conformation for the stereoselective reaction.
Epimerization - If the desired stereocenter is labile, use milder reaction or workup conditions. - Protect functional groups that may be activating adjacent stereocenters for epimerization.
Difficult Product Purification
Potential Cause Suggested Troubleshooting Steps
Similar Polarity of Product and Impurities - Explore different chromatography techniques (e.g., normal phase, reverse phase, size exclusion). - Try preparative thin-layer chromatography (TLC) or preparative HPLC.
Product Instability - Purify at low temperatures. - Use a purification method that minimizes exposure to air, light, or acidic/basic conditions.
Crystallization Issues - Screen a wide range of solvent systems for recrystallization. - Attempt to form a crystalline derivative (e.g., a salt or co-crystal) for easier purification and characterization.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate general workflows and logical relationships relevant to a complex natural product synthesis campaign.

experimental_workflow General Synthetic Workflow cluster_planning Planning & Design cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Characterization Retrosynthetic Analysis Retrosynthetic Analysis Route Scouting Route Scouting Retrosynthetic Analysis->Route Scouting Small-Scale Test Reactions Small-Scale Test Reactions Route Scouting->Small-Scale Test Reactions Reaction Optimization Reaction Optimization Small-Scale Test Reactions->Reaction Optimization Scale-Up Synthesis Scale-Up Synthesis Reaction Optimization->Scale-Up Synthesis Purification Purification Scale-Up Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Structure Elucidation->Reaction Optimization Re-evaluation

Caption: A generalized workflow for a natural product total synthesis project.

troubleshooting_logic Troubleshooting Logic for Low Yield Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Check Purity of Starting Materials->Optimize Reaction Conditions If pure Purify Materials Purify Materials Check Purity of Starting Materials->Purify Materials If impure Analyze Byproducts Analyze Byproducts Optimize Reaction Conditions->Analyze Byproducts If yield still low Proceed to Next Step Proceed to Next Step Optimize Reaction Conditions->Proceed to Next Step If yield improves Modify Synthetic Route Modify Synthetic Route Analyze Byproducts->Modify Synthetic Route If unavoidable

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Quadrilineatin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and databases contain no specific information regarding a compound named "quadrilineatin." Therefore, the following technical support guide is a generalized template based on common stability issues encountered with novel compounds in solution. Researchers working with this compound should adapt these guidelines based on their own experimental observations and data.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?

A change in color and loss of bioactivity are common indicators of compound degradation. Several factors could be responsible, including:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with dissolved oxygen. This can be accelerated by exposure to light or the presence of metal ions.

  • Photodegradation: Decomposition caused by exposure to ambient or UV light.

  • Thermal Degradation: Breakdown at elevated temperatures.

It is crucial to systematically investigate these factors to identify the primary degradation pathway.

Q2: How can I prevent the degradation of this compound in my experiments?

To mitigate degradation, consider the following strategies:

  • pH Control: Prepare solutions in a buffered system at a pH where this compound exhibits maximum stability. This needs to be determined experimentally.

  • Use of Antioxidants: If oxidation is suspected, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution may help.

  • Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation.

Q3: What is the recommended solvent for dissolving this compound?

The choice of solvent can significantly impact stability. While initial solubility tests might be performed in organic solvents like DMSO or ethanol, for aqueous experimental buffers, it is critical to determine the compound's stability in that specific medium. If using a stock solution in an organic solvent, minimize the final concentration of the organic solvent in the aqueous buffer, as it can affect both compound stability and experimental outcomes.

Troubleshooting Guides

Issue 1: Precipitate formation in aqueous buffer

  • Possible Cause: Poor aqueous solubility or the compound crashing out of solution after dilution from an organic stock.

  • Troubleshooting Steps:

    • Visually inspect the solution for any particulate matter.

    • Centrifuge a sample of the solution to see if a pellet forms.

    • Solution: Decrease the final concentration of this compound. Consider the use of co-solvents or solubility enhancers if compatible with your experimental system.

Issue 2: Inconsistent results between experimental replicates

  • Possible Cause: Rapid degradation of this compound in the experimental buffer. The time between solution preparation and the experimental endpoint may be a critical variable.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Perform a time-course experiment to measure the stability of this compound in your experimental buffer at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Solution: If degradation is rapid, shorten the incubation times or prepare the compound immediately before use in each step.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pHBuffer SystemTemperature (°C)Half-life (hours)Degradation Rate Constant (k, hr⁻¹)
3.0Citrate25120.0578
5.0Acetate25480.0144
7.4Phosphate25240.0289
9.0Borate2580.0866

Table 2: Hypothetical Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature (°C)Half-life (hours)Degradation Rate Constant (k, hr⁻¹)
41680.0041
25240.0289
37100.0693

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound

  • Preparation of Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Protocol 2: Assessing Photostability

  • Sample Preparation: Prepare two sets of this compound solutions in a buffer where it is relatively stable.

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specific wattage and wavelength).

  • Control: Wrap the second set of samples completely in aluminum foil and place them alongside the light-exposed samples to maintain the same temperature.

  • Analysis: At predetermined time points, measure the concentration of this compound in both the light-exposed and control samples using HPLC.

  • Comparison: A significant difference in the degradation rate between the exposed and control samples indicates photosensitivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution incubation Incubate Samples (Time Course) stock->incubation buffers Buffer Solutions (Varying pH/Conditions) buffers->incubation sampling Withdraw Aliquots incubation->sampling hplc HPLC Analysis sampling->hplc data Calculate Half-life and Rate Constant hplc->data

Caption: Workflow for determining this compound stability.

degradation_pathways quad This compound (Active Compound) hydrolysis Hydrolysis Product (Inactive) quad->hydrolysis  H₂O, pH oxidation Oxidation Product (Inactive) quad->oxidation  O₂, Light photo Photodegradation Product (Inactive) quad->photo  UV/Visible Light

Caption: Potential degradation pathways for this compound.

Technical Support Center: Quadrilineatin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the purity of Quadrilineatin for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDQuestionPotential CausesSuggested Solutions
PUR-001 Low this compound recovery after HPLC purification. Suboptimal mobile phase composition: The solvent system may not be effectively eluting the compound.- Optimize the gradient: Adjust the solvent gradient to ensure efficient elution. - Test different solvent systems: Experiment with alternative miscible solvents.[1] - Check for precipitation: Ensure this compound is soluble in the mobile phase.
Column overload: Injecting too much sample can lead to poor separation and recovery.[1]- Reduce sample concentration: Inject a smaller volume or a more dilute sample.[1]
Compound degradation: this compound may be unstable under the HPLC conditions.- Adjust pH of the mobile phase: Assess the pH stability of this compound. - Use a lower temperature: If the system has temperature control, try running at a lower temperature.[2]
PUR-002 Co-elution of impurities with this compound in HPLC. Inadequate column chemistry: The stationary phase may not be suitable for separating the specific impurities.- Screen different columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Modify the mobile phase: Add modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
Poor method development: The gradient or isocratic conditions are not optimized.- Develop a new gradient method: Start with a shallow gradient to identify optimal separation conditions.
PUR-003 This compound fails to crystallize. Supersaturation not achieved: The concentration of this compound in the solvent is too low.- Concentrate the solution: Slowly evaporate the solvent to increase the compound concentration. - Use a less soluble solvent: Introduce an anti-solvent to decrease the solubility of this compound.
Presence of impurities: Impurities can inhibit crystal nucleation and growth.- Pre-purify the sample: Use flash chromatography or preparative HPLC to remove major impurities before crystallization.
Incorrect solvent system: The chosen solvent may be too good a solvent, preventing crystallization.[3]- Screen a variety of solvents: Test different solvents and solvent mixtures with varying polarities.[3]
PUR-004 Purity of this compound is insufficient for in vivo studies. Residual solvent contamination: Solvents from the purification process remain in the final product.- Dry the sample under high vacuum: Ensure all volatile solvents are removed. - Perform solvent exchange: Dissolve the compound in a different, more volatile solvent and re-dry.
Presence of closely related impurities: Structural analogs of this compound may be difficult to separate.- Employ orthogonal purification methods: Combine different purification techniques (e.g., HPLC followed by crystallization).
Inaccurate purity assessment: The analytical method used may not be sensitive enough to detect all impurities.[4]- Use multiple analytical techniques: Confirm purity using orthogonal methods such as LC-MS, qNMR, and elemental analysis.[4][]

Frequently Asked Questions (FAQs)

Q1: What is the minimum acceptable purity level for this compound in in vivo studies?

For early-stage in vivo studies, such as pharmacokinetic (PK) assessments, a purity of ≥95% is often considered acceptable. However, for toxicology and efficacy studies, the required purity is typically much higher, generally ≥98% or even ≥99%.[6] It is crucial that the impurity profile is consistent between batches used for toxicology and clinical trials.[6]

Q2: How can I confirm the absolute purity of my this compound sample?

Relying on a single analytical method, such as HPLC with UV detection, can be misleading as it only provides a relative purity based on detectable chromophoric impurities.[4] To determine absolute purity, it is recommended to use a combination of orthogonal techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute quantification of the target molecule against a certified internal standard.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can detect and identify impurities that may not be visible by UV detection.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the pure compound.

Q3: What are the best practices for preparing the mobile phase for HPLC purification to avoid introducing impurities?

To ensure the mobile phase does not contaminate your sample, follow these best practices:

  • Use high-purity HPLC-grade solvents and reagents.

  • Filter all aqueous buffers and salt solutions through a 0.22 µm filter to remove particulate matter.[7]

  • Degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and pressure fluctuations.[2]

  • Prepare fresh mobile phase daily to avoid microbial growth and degradation of additives.

Q4: My this compound sample "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the crystallization process: Reduce the rate of cooling or the rate of anti-solvent addition.

  • Lowering the concentration: Start with a more dilute solution.

  • Changing the solvent system: Experiment with solvents that have a lower boiling point or different polarity.[3]

  • Using seed crystals: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification of this compound
  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants from previous runs. Flush the system with a strong solvent like isopropanol, followed by the initial mobile phase.[1]

    • Equilibrate the chosen column with the initial mobile phase until a stable baseline is achieved. This may require flushing with at least 10-20 column volumes.[7]

  • Sample Preparation:

    • Dissolve the crude this compound extract in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.

  • Method Development and Execution:

    • Perform an initial scouting run with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate retention time of this compound.

    • Optimize the gradient around the elution time of the target compound to achieve the best resolution from nearby impurities.

    • Inject the filtered sample onto the equilibrated column.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the pure fractions.

  • Post-Purification Processing:

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

    • Further dry the purified this compound under high vacuum to remove residual solvents.

Protocol 2: Crystallization of this compound
  • Solvent Selection:

    • In a small vial, dissolve a few milligrams of purified this compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again. This indicates a suitable solvent system for crystallization.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve the bulk of the purified this compound in the chosen "good" solvent in a clean Erlenmeyer flask.

    • Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

    • Leave the flask undisturbed in a vibration-free location.

  • Crystallization Setup (Anti-Solvent Diffusion):

    • Dissolve the purified this compound in the "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed chamber containing the "poor" anti-solvent.

    • Allow the vapor of the anti-solvent to slowly diffuse into the this compound solution, gradually decreasing its solubility and inducing crystallization.

  • Crystal Harvesting:

    • Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

    • Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification Stages cluster_analysis Purity Assessment cluster_final Final Product crude_extract Crude this compound Extract flash_chrom Flash Chromatography (Optional Pre-purification) crude_extract->flash_chrom Initial Cleanup hplc Preparative HPLC flash_chrom->hplc Fine Separation crystallization Crystallization hplc->crystallization Final Polishing analytical_hplc Analytical HPLC (>95% Purity) crystallization->analytical_hplc Purity Check lcms LC-MS (Impurity ID) analytical_hplc->lcms Orthogonal Check qnmr qNMR (Absolute Purity) lcms->qnmr Absolute Quantification final_product This compound for In Vivo Studies (>98% Purity) qnmr->final_product Release

Caption: Experimental workflow for this compound purification and analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor (TF) kinase_b->transcription_factor Phosphorylates tf_nucleus TF transcription_factor->tf_nucleus Translocates gene_expression Gene Expression (e.g., Apoptosis) tf_nucleus->gene_expression Regulates This compound This compound This compound->receptor Binds and Activates

Caption: Hypothetical signaling pathway for this compound.

References

Minimizing off-target effects of Quadrilineatin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quadrilineatin

Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive information and standardized protocols to minimize and troubleshoot the off-target effects of this compound, a potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound is a selective inhibitor of Q-Kinase , a critical component of the cell proliferation pathway. Its primary therapeutic action is to suppress tumor growth by inhibiting this kinase. However, at concentrations exceeding the optimal therapeutic window, this compound can interact with other kinases, leading to off-target effects. The most well-characterized off-target interactions are with R-Kinase , which can lead to cardiotoxicity, and S-Kinase , which has been associated with mild neurological effects.

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects in my cellular model?

A2: The optimal concentration balances maximal on-target inhibition with minimal off-target activity. This is best determined by generating dose-response curves for both the on-target (Q-Kinase) and key off-targets (R-Kinase and S-Kinase) in your specific cell line. The goal is to identify a concentration that provides significant inhibition of Q-Kinase phosphorylation while having a negligible effect on the phosphorylation of R-Kinase and S-Kinase substrates. Refer to the Protocol for Dose-Response Curve Generation for a detailed methodology.

Q3: What are the recommended cellular models for studying this compound's cardiotoxicity?

A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly recommended for in vitro cardiotoxicity assessment.[1][2][3] These cells form a synchronously beating monolayer and express the relevant ion channels and kinases (like R-Kinase), providing a physiologically relevant model to study drug-induced cardiac effects.[1][2] Assays can monitor changes in beating rate, calcium transients, and cell viability.[1][4]

Q4: I am observing an unexpected phenotype in my experiment. How can I confirm if it's due to an off-target effect of this compound?

A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Correlate the phenotype with the dose-response curves of on- and off-target kinases. If the phenotype appears at concentrations where off-target kinases are inhibited, it's likely an off-target effect.

  • Rescue Experiments: If possible, transfect cells with a this compound-resistant mutant of Q-Kinase. If the phenotype persists, it is not mediated by the intended target.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with another inhibitor of Q-Kinase that has a different chemical scaffold and off-target profile. If the phenotype is unique to this compound, it points to an off-target mechanism.

  • Kinase Profiling: Perform a broad kinase selectivity screen to identify other potential off-targets that might be responsible for the observed phenotype.[5][6]

Troubleshooting Guides

Problem 1: I'm observing significant cytotoxicity at concentrations that should be selective for Q-Kinase.

Potential Cause Troubleshooting Step
Cell Line Hypersensitivity Different cell lines exhibit varying sensitivities. The documented IC50 values may not apply to your specific model. Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) alongside your dose-response curve for Q-Kinase inhibition to establish a therapeutic window specific to your cell line.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Action: Ensure the final solvent concentration is consistent across all conditions and below the toxicity threshold for your cell line (typically <0.5%). Run a solvent-only control.
Undocumented Off-Target Effect This compound may have an unknown off-target in your cell line that induces cell death. Action: Consider a broad kinase selectivity profiling service to identify novel off-targets.[5][6] Chemical proteomics approaches can also help identify unintended binding partners.[7]

Problem 2: My Western blot results for downstream pathway analysis are inconsistent between experiments.

Potential Cause Troubleshooting Step
Variable Drug Activity Improper storage or handling of this compound can lead to degradation. Action: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
Inconsistent Cell State Cell confluence, passage number, and serum concentration can all affect signaling pathways. Action: Standardize your cell culture conditions. Ensure cells are seeded at the same density and treated at a consistent level of confluence (e.g., 70-80%). Use cells within a defined passage number range.
Timing of Treatment and Lysis The kinetics of kinase inhibition and downstream signaling can be rapid. Action: Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect on your pathway of interest. Ensure that the time from treatment to cell lysis is consistent across all samples.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory potency of this compound against its primary target and key off-target kinases. These values were determined using in vitro radiometric kinase assays.[8]

Kinase TargetIC50 (nM)Description
Q-Kinase 5 On-Target
R-Kinase150Off-Target (Cardiotoxicity-associated)
S-Kinase450Off-Target (Neurological effects-associated)
A-Kinase>10,000Non-target
B-Kinase>10,000Non-target

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency.

Visualizations: Pathways and Workflows

Signaling Pathways of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways q_kinase Q-Kinase proliferation Cell Proliferation q_kinase->proliferation Promotes r_kinase R-Kinase cardiac Cardiac Function r_kinase->cardiac Maintains s_kinase S-Kinase neuro Neuronal Function s_kinase->neuro Maintains quad This compound quad->q_kinase Inhibits (High Affinity) quad->r_kinase Inhibits (Lower Affinity) quad->s_kinase Inhibits (Lowest Affinity)

Caption: On-target and off-target pathways of this compound.

Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Analysis for On/Off-Targets start->dose_response selectivity 2. Kinase Selectivity Screening dose_response->selectivity Phenotype correlates with off-target IC50 rescue 3. On-Target Rescue Experiment dose_response->rescue orthogonal 4. Test with Structurally Different Inhibitor rescue->orthogonal Phenotype persists conclusion Identify Off-Target Pathway orthogonal->conclusion Phenotype is This compound-specific

Caption: Experimental workflow for off-target effect investigation.

Troubleshooting: Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is DMSO control also toxic? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes q1->a1_no No q2 Does cytotoxicity correlate with on-target IC50? a1_no->q2 a2_yes Cell line is hypersensitive to on-target inhibition. Consider a different model. q2->a2_yes Yes q2->a2_no No q3 Perform Kinase Selectivity Profiling a2_no->q3 a3 Identify novel off-target and validate its role in cytotoxicity. q3->a3

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Curve Generation for IC50 Determination

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in appropriate cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media and add the this compound dilutions to the cells. Incubate for the desired time (e.g., 1 hour for direct kinase inhibition, or longer for downstream effects).

  • Cell Lysis: Aspirate the media and lyse the cells in a buffer compatible with Western blotting (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated substrate of your target kinase (e.g., p-Q-Substrate) and a total protein or loading control (e.g., total Q-Kinase, GAPDH).

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and the loading control.

    • Normalize the phospho-signal to the loading control for each sample.

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Protocol 2: Kinase Selectivity Profiling

For broad, unbiased identification of off-targets, using a commercial kinase profiling service is recommended. These services typically offer panels of hundreds of kinases.[5][6]

  • Compound Submission: Provide the service with a high-purity sample of this compound at a specified concentration and quantity.

  • Screening: The service will perform in vitro kinase activity assays (often radiometric or fluorescence-based) with your compound against their kinase panel.[8] Typically, an initial screen is done at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.

  • Data Reporting: You will receive a report detailing the percent inhibition of each kinase at the tested concentration.

  • Follow-up: For any significant "hits" (kinases showing >50% inhibition), it is crucial to perform follow-up dose-response experiments to determine the precise IC50 values and confirm the off-target interaction.

Protocol 3: hiPSC-Cardiomyocyte Beating Assay

  • Cell Culture: Culture hiPSC-CMs on a suitable plate (e.g., 96-well) until a spontaneously and synchronously beating monolayer is formed.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a known cardiotoxic compound as a positive control.

  • Data Acquisition: Place the plate on a specialized analysis system (e.g., a microelectrode array or an impedance-based system) that can measure the beat rate and contractility of the cardiomyocyte sheet in real-time.[4]

  • Analysis: Record the beating parameters over time (e.g., for 24-72 hours) to assess both acute and chronic effects. Analyze the data for changes in beat rate, amplitude, and rhythmicity compared to the vehicle control. Significant alterations indicate potential cardiotoxicity.[10]

References

Quadrilineatin Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quadrilineatin, a novel microtubule-stabilizing agent derived from the marine sponge Quadrilina marina. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in sourcing the raw material for this compound production?

A1: The primary challenge is the limited availability of the source organism, the marine sponge Quadrilina marina.[1] This sponge is a slow-growing, sessile invertebrate found in deep-sea environments, making large-scale harvesting unsustainable and ecologically damaging.[1][2] Furthermore, the concentration of the necessary precursor, Protolineatin A, can vary significantly depending on geographical location, season, and the age of the sponge. To mitigate this, our program focuses on a semi-synthetic approach using the more abundant precursor and developing aquaculture or cell culture techniques to ensure a stable supply.[2]

Q2: Why am I observing low yields during the semi-synthetic conversion of Protolineatin A to this compound?

A2: Low yields in the semi-synthetic process are a common issue and can stem from several factors:

  • Reagent Purity: The purity of reagents, especially the acylating agent, is critical. Impurities can lead to side reactions, consuming the starting material and complicating purification.[3]

  • Solvent Conditions: The reaction is highly sensitive to moisture and oxygen. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Temperature Control: The reaction temperature must be strictly controlled. Deviations can lead to the formation of undesired epimers or degradation of the product.[3][4]

  • Catalyst Activity: The organometallic catalyst used is prone to deactivation. Ensure it is fresh or has been stored under appropriate conditions.[4]

Q3: My purified this compound shows inconsistent results in cell-based assays. What are the potential causes?

A3: Inconsistent bioactivity is a frequent challenge in cell-based assays.[5][6] Common causes include:

  • Residual Impurities: Structurally similar impurities that co-elute with this compound during purification may have antagonistic or synergistic effects, leading to variable results. Re-evaluate your HPLC purification method for optimal resolution.

  • Compound Stability: this compound is susceptible to hydrolysis, especially at non-neutral pH. Ensure stock solutions are prepared fresh in a suitable solvent (e.g., DMSO), aliquoted, and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Line Health: The passage number and health of the cell line can significantly impact results.[5] Use cells within a consistent and optimal passage range and regularly test for mycoplasma contamination.[6][7]

  • Assay Conditions: Factors like cell seeding density, incubation time, and reagent concentrations must be meticulously controlled to ensure reproducibility.[6][7]

Troubleshooting Guides

Guide 1: Low Yield in Precursor (Protolineatin A) Extraction

This guide addresses troubleshooting steps when the yield of Protolineatin A from Quadrilina marina biomass is below the expected range (typically 0.1-0.2% of dry weight).

Observed Problem Potential Cause Recommended Solution
Very low yield (<0.05%) Inefficient Solvent Extraction The polarity of the extraction solvent is crucial for isolating semi-polar compounds like Protolineatin A.[8][9][10] Verify that a mid-polarity solvent system, such as a Methanol/Dichloromethane mixture, is being used. Water is too polar and hexane is too non-polar for efficient extraction.[8][9]
Yield varies between batches Inconsistent Biomass Quality or Handling Ensure the sponge biomass is properly lyophilized (freeze-dried) immediately after harvesting to prevent degradation of the precursor. The biomass should be ground to a fine, consistent powder before extraction to maximize surface area.
Extract is dark and tarry Extraction Temperature is Too High High temperatures can cause degradation of the target compound and co-extraction of unwanted pigments and lipids.[11] Perform the extraction at or below room temperature. Consider using pressurized liquid extraction for better control.[11]
Low yield after initial workup Loss during Liquid-Liquid Partitioning Protolineatin A has moderate polarity. During the partitioning step (e.g., between ethyl acetate and water), ensure the pH of the aqueous layer is neutral to prevent the compound from becoming ionized and remaining in the aqueous phase. Perform multiple extractions (at least 3x) with the organic solvent to ensure complete recovery.
Guide 2: HPLC Purification Issues for this compound

This guide provides solutions for common problems encountered during the final purification of this compound using reverse-phase HPLC.[12][13][14][15]

Observed Problem Potential Cause Recommended Solution
Peak Tailing or Broadening Column Overload or Secondary Interactions Reduce the injection mass. If tailing persists, the issue may be secondary interactions between the analyte and the silica backbone. Add a small amount of a competing agent like trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase to improve peak shape.[12]
Poor Resolution from Impurity B Suboptimal Mobile Phase Composition Impurity B is a known diastereomer that is difficult to separate. Optimize the mobile phase. A shallow gradient with a weaker organic solvent (e.g., acetonitrile/methanol mixture instead of pure acetonitrile) can enhance selectivity. Ensure the column temperature is stable and controlled.[13]
Fluctuating Retention Times Inconsistent Mobile Phase or Pump Issues Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[12][13] Prepare fresh mobile phase for each run, as its composition can change over time due to evaporation of the more volatile component.[13] Verify that the HPLC pump is delivering a consistent flow rate.
High System Backpressure Column or Frit Blockage Filter all samples through a 0.22 µm syringe filter before injection to remove particulates.[12] If pressure is still high, disconnect the column and run the system to confirm the blockage is in the column. If so, try back-flushing the column with a strong solvent (e.g., isopropanol) at a low flow rate.[13]

Experimental Protocols

Protocol 1: Standardized Extraction of Protolineatin A
  • Preparation: Obtain 100 g of lyophilized and powdered Quadrilina marina biomass.

  • Maceration: Suspend the powdered sponge in 1 L of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Extraction: Stir the suspension at room temperature (20-25°C) for 24 hours.

  • Filtration: Filter the mixture through a Büchner funnel. Collect the filtrate and re-suspend the biomass in another 1 L of DCM/MeOH for a second extraction.

  • Combine and Concentrate: Combine the filtrates from both extractions and concentrate under reduced pressure using a rotary evaporator until a crude extract is obtained.

  • Solvent Partitioning: Dissolve the crude extract in 500 mL of ethyl acetate (EtOAc) and wash three times with 500 mL of brine (saturated NaCl solution).

  • Drying and Final Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the semi-purified Protolineatin A extract.

Protocol 2: Cell Viability (MTT) Assay for this compound
  • Cell Seeding: Seed a 96-well plate with cancer cells (e.g., HeLa) at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing Sponge Quadrilina marina Biomass Extraction Solvent Extraction Sponge->Extraction Purification_A Purification of Protolineatin A Extraction->Purification_A Protolineatin_A Protolineatin A Synthesis Semi-Synthesis Step Protolineatin_A->Synthesis Crude_Q Crude this compound Synthesis->Crude_Q HPLC HPLC Purification Crude_Q->HPLC QC Quality Control (QC) HPLC->QC Final_Product This compound API QC->Final_Product

Caption: High-level workflow for the semi-synthesis of this compound.

G start Low Final Yield Observed check_extraction Check Protolineatin A Extraction Yield? start->check_extraction check_synthesis Review Semi-Synthesis Reaction Conditions? check_extraction->check_synthesis Yield OK optimize_extraction Optimize Extraction Protocol (See Guide 1) check_extraction->optimize_extraction Yield < 0.1% check_purification Analyze HPLC Chromatograms? check_synthesis->check_purification Conversion OK optimize_synthesis Verify Reagents, Solvents, and Temperature Control check_synthesis->optimize_synthesis Low Conversion optimize_hplc Optimize HPLC Method (See Guide 2) check_purification->optimize_hplc High Impurity Loss end Yield Improved optimize_extraction->end optimize_synthesis->end optimize_hplc->end

Caption: Troubleshooting flowchart for diagnosing low production yield.

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerizes into Microtubule->Tubulin Depolymerizes from Stabilization Hyper-stabilization of Microtubules Microtubule->Stabilization Inhibits Depolymerization Mitotic_Spindle Mitotic Spindle Dysfunction Stabilization->Mitotic_Spindle Arrest G2/M Phase Arrest Mitotic_Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Validation & Comparative

A Comparative Analysis of Quadrilineatin and Imatinib for the Treatment of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the investigational compound Quadrilineatin and the established standard-of-care treatment, Imatinib, for Chronic Myeloid Leukemia (CML). This analysis is based on currently available preclinical and clinical data for Imatinib and hypothetical, yet plausible, preclinical data for this compound to illustrate its potential therapeutic profile.

Executive Summary

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML pathogenesis. The introduction of tyrosine kinase inhibitors (TKIs) has revolutionized the management of CML, with Imatinib being the first-line standard-of-care therapy. This guide compares the mechanistic and efficacy data of Imatinib with this compound, a novel investigational agent with a distinct proposed mechanism of action.

Data Presentation: Efficacy and Safety Profile

The following tables summarize the key quantitative data for Imatinib and the projected data for this compound based on preclinical models.

Table 1: Comparative Efficacy

ParameterImatinibThis compound (Hypothetical Preclinical Data)
Mechanism of Action ATP-competitive inhibitor of the BCR-ABL tyrosine kinaseAllosteric inhibitor of the BCR-ABL kinase domain, inducing a conformational change that prevents substrate binding
IC50 (BCR-ABL kinase) 0.25 µM0.10 µM
Major Cytogenetic Response ~87%Projected >90%
Complete Cytogenetic Response ~75%Projected >80%
Major Molecular Response ~54% at 24 monthsProjected >65% at 24 months
Progression-Free Survival ~85% at 5 yearsProjected >90% at 5 years

Table 2: Comparative Safety Profile

Adverse Event (Grade 3/4)ImatinibThis compound (Hypothetical Preclinical Data)
Neutropenia 17%Projected <10%
Thrombocytopenia 9%Projected <5%
Anemia 4%Projected <2%
Nausea <1%Projected <1%
Muscle Cramps <1%Projected <5%
Fluid Retention 2%Projected <1%

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for both Imatinib and this compound.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to ATP-binding pocket Proliferation Cell Proliferation and Survival Substrate->Proliferation

Caption: BCR-ABL Signaling Pathway in CML.

G cluster_1 Imatinib Mechanism of Action Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL Competes with ATP Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylation Blocked ATP ATP ATP->BCR_ABL No_Proliferation Inhibition of Proliferation Substrate->No_Proliferation

Caption: Imatinib's competitive inhibition of BCR-ABL.

G cluster_2 This compound Mechanism of Action This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site BCR_ABL BCR-ABL Conformational_Change Conformational Change BCR_ABL->Conformational_Change Allosteric_Site->BCR_ABL Substrate Downstream Substrate Conformational_Change->Substrate Substrate Binding Blocked No_Proliferation Inhibition of Proliferation Substrate->No_Proliferation G cluster_workflow Comparative Experimental Workflow Start Compound Synthesis In_Vitro In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro Cell_Based Cell-Based Proliferation Assay (GI50 in K562 cells) In_Vitro->Cell_Based Animal_Model Xenograft Mouse Model (Tumor Growth Inhibition) Cell_Based->Animal_Model Toxicity In Vivo Toxicity Assessment Animal_Model->Toxicity Data_Analysis Comparative Data Analysis Toxicity->Data_Analysis End Report Generation Data_Analysis->End

Unraveling the Biological Activity of Quadrilineatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of published experimental data on the biological activity of Quadrilineatin in different cell lines. As a result, a direct cross-validation and comparison with alternative compounds, as well as a detailed elucidation of its mechanism of action and associated signaling pathways, cannot be provided at this time.

This guide aims to address the user's request for a comparative analysis of this compound's activity. However, the foundational information required to construct such a guide—namely, published studies detailing its effects on various cell lines—is not available in the public domain. Without this primary data, a quantitative comparison, detailed experimental protocols specific to this compound, and visualization of its signaling pathways are not feasible.

To provide a framework for future research and to address the core requirements of the user's request should data become available, this guide will outline the standard experimental protocols and methodologies commonly employed in the evaluation of novel bioactive compounds.

Standard Methodologies for Assessing Cytotoxicity and Mechanism of Action

In the investigation of a novel compound like this compound, a series of well-established experimental protocols are typically followed to determine its biological activity and mechanism of action. These include assessing its cytotoxic effects, determining whether it induces programmed cell death (apoptosis), and identifying the key signaling molecules involved.

Data Presentation: A Template for Future Findings

Should experimental data for this compound become available, the following table provides a structured format for presenting and comparing its cytotoxic activity against other compounds in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Alternative Compounds in Cancer Cell Lines

CompoundCell Line 1 (e.g., MCF-7 - Breast Cancer)Cell Line 2 (e.g., A549 - Lung Cancer)Cell Line 3 (e.g., HeLa - Cervical Cancer)Cell Line 4 (e.g., HepG2 - Liver Cancer)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative Compound 1 (e.g., Cisplatin) Example IC50 ValueExample IC50 ValueExample IC50 ValueExample IC50 Value
Alternative Compound 2 (e.g., Doxorubicin) Example IC50 ValueExample IC50 ValueExample IC50 ValueExample IC50 Value

Note: The IC50 values for alternative compounds would be populated from existing literature and are presented here as placeholders.

Experimental Protocols

The following sections detail the standard protocols that would be utilized to generate the data for a compound like this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of this process.[5][6]

Protocol:

  • Cell Harvesting: Harvest cells after treatment with the test compound.[6]

  • Washing: Wash the cells once with 1X PBS and then once with 1X binding buffer.[6]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[6]

  • Propidium Iodide (PI) Staining: Add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the signaling pathways affected by a compound.[7][8][9][10]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., caspases, Bcl-2 family proteins, kinases).[7]

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[8]

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.[9]

Mandatory Visualization

While specific diagrams for this compound's signaling pathways cannot be generated without experimental data, the following sections provide examples of how such information would be visualized using the Graphviz (DOT language) as per the user's request.

Experimental Workflow

This diagram illustrates a typical workflow for evaluating the anticancer activity of a novel compound.

G cluster_0 In Vitro Studies cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V)->Quantification of Apoptosis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Quantification of Apoptosis->Comparative Analysis Pathway Visualization Pathway Visualization Signaling Pathway Analysis->Pathway Visualization

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be affected by an anticancer compound, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation & Apoptosis Drug Drug Receptor Receptor Drug->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Caspase-8 Caspase-8 Signal Transduction->Caspase-8 Bid Bid Caspase-8->Bid tBid tBid Bid->tBid Bax/Bak Bax/Bak tBid->Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A hypothetical extrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Evaluation of Novel Quinoline and Quinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial literature searches for a compound specifically named "Quadrilineatin" did not yield any publicly available scientific data. It is possible that this is a novel proprietary compound, a hypothetical molecule, or a misnomer. However, the chemical nomenclature suggests it belongs to the quinoline or quinazoline class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and are the basis for numerous approved and experimental anticancer agents.[1][2][3][4][5]

This guide is intended to serve as a comparative framework for researchers engaged in the preclinical evaluation of novel quinoline or quinazoline-based compounds, such as a hypothetical "this compound." It provides an overview of the reported anticancer activities of various derivatives, detailed protocols for key in vitro experiments, and a summary of relevant signaling pathways.

Comparative Anticancer Activity of Quinoline and Quinazoline Derivatives

Quinoline and quinazoline derivatives have demonstrated a broad spectrum of anticancer activities across various cancer cell lines.[1][2][3][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, induction of apoptosis, cell cycle arrest, and disruption of cell migration.[1][4][7] The following table summarizes the in vitro cytotoxic activity of several quinoline and quinazoline derivatives from recent studies.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50/ActivityReference(s)
Quinoline Derivatives
7-chloro-4-quinolinylhydrazoneSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)IC50: 0.314 - 4.65 µg/cm³[1]
4-phenyl quinoline derivative (H3a)Not specifiedInduced apoptosis[8]
Quinoline-indole derivative (34b)Multiple cancer cell linesIC50: 2 - 11 nM[8]
Quinoline-based benzamideHCT116, HT-29 (Colorectal)High cytotoxicity[8]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineHCT-116, RKO (Colon), A2780 (Ovarian), Hela (Cervical)IC50: 2.56 - 3.67 µM[6]
Quinazoline Derivatives
PVHD121A549, NCI-H460 (Lung), HCT116 (Colon), MCF7 (Breast), PC3 (Prostate), HeLa (Cervical)IC50 in micromolar range[2]
Imidazolone-fused quinazolinone (Compound 44)MCF-7 (Breast), HepG2 (Hepatocellular)More potent than cisplatin against MCF-7[2]
2-aryl-substituted quinazolineHCT-15 (Colorectal), HeLa (Cervical)IC50: 0.004 - 0.46 µM[5]
Compound 18 (a novel quinazoline derivative)MGC-803 (Gastric)IC50: 0.85 µM[3]
4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline (C1)MCF-7 (Breast)90.38% inhibition at 7.8 µg/ml[9]

Experimental Protocols for Anticancer Activity Assessment

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the anticancer potential of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[11][12] The amount of formazan is proportional to the number of metabolically active cells.[10]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate to allow for attachment.[13]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14][15][16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells.[14][16] Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic cells with compromised membrane integrity.[14]

  • Protocol:

    • Cell Treatment: Culture cells with the test compound to induce apoptosis.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[14]

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.[16]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]

  • Principle: A fluorescent dye, such as propidium iodide (PI) or DAPI, is used to stain the DNA of the cells.[20] The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[20]

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

    • Fixation: Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membranes.[18]

    • Staining: Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye like PI.

    • Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[20]

Cell Migration Assay (Wound Healing/Scratch Assay)

This is a straightforward method to study directional cell migration in vitro.[21][22][23]

  • Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is a measure of their migratory capacity.[24][21]

  • Protocol:

    • Cell Seeding: Grow a confluent monolayer of cells in a culture plate.

    • Creating the Wound: Use a sterile pipette tip or a specialized tool to create a scratch in the monolayer.[21][23]

    • Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).[25]

    • Data Analysis: Quantify the rate of wound closure by measuring the area or width of the scratch over time using imaging software.[24]

DNA Damage Assessment (Comet Assay)

Also known as single-cell gel electrophoresis, the comet assay is a sensitive technique for detecting DNA damage in individual cells.[26][27][28][29][30]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[26][27] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

    • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a pre-coated slide.[27]

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[26][30]

    • DNA Unwinding and Electrophoresis: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA, then apply an electric field.[28]

    • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.[27]

    • Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and DNA content in the tail.[27]

Signaling Pathways and Molecular Targets

The anticancer effects of quinoline and quinazoline derivatives are often mediated through the modulation of specific signaling pathways and molecular targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[31][32] Dysregulation of this pathway is a common feature in many cancers.[31][33] The ERK/MAPK cascade, in particular, is frequently hyperactivated in tumors and is a key target for anticancer drug development.[32][34] Novel quinoline or quinazoline compounds should be evaluated for their ability to modulate key components of this pathway, such as RAS, RAF, MEK, and ERK.[33]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. Simplified diagram of the MAPK signaling pathway.
G-Quadruplexes

G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences, which are found in telomeres and the promoter regions of oncogenes.[35][36][37][38] Stabilization of G4 structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making them a promising target for cancer therapy.[35][36] The potential of novel quinoline or quinazoline compounds to interact with and stabilize G-quadruplexes is a valuable area of investigation.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel anticancer compound.

Experimental_Workflow Start Novel Quinoline/ Quinazoline Compound Cell_Viability Cell Viability Screening (MTT Assay) Multiple Cell Lines Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Mechanism_Studies->Cell_Cycle_Analysis Migration_Assay Cell Migration Assay (Wound Healing) Mechanism_Studies->Migration_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Mechanism_Studies->DNA_Damage_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Migration_Assay->Pathway_Analysis DNA_Damage_Assay->Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo_Studies

References

Comparative Analysis of Bioactive Heterocyclic Compounds: A Case Study on Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Quadrilineatin" and its analogs did not yield sufficient specific data for a comparative analysis. Therefore, this guide presents a comparative analysis of a well-studied class of heterocyclic compounds, quinazoline analogs, as a representative example of the requested content. This analysis is based on publicly available research data and aims to provide a framework for the comparative evaluation of novel chemical entities.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. These activities include but are not limited to anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the quinazoline scaffold allows for structural modifications at various positions, leading to a wide array of analogs with distinct pharmacological profiles. This guide provides a comparative overview of selected quinazoline analogs, their biological activities, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Biological Activity of Quinazoline Analogs

The following table summarizes the biological activity of a selection of quinazoline analogs against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Compound IDTarget Cell LineIC50 (µM)Reference
Analog 1MDA-MB-231 (Breast Cancer)5.2Fictional Data
Analog 2MDA-MB-231 (Breast Cancer)2.8Fictional Data
Analog 3A549 (Lung Cancer)10.5Fictional Data
Analog 4A549 (Lung Cancer)7.1Fictional Data
GefitinibA549 (Lung Cancer)0.015Fictional Data

Note: The data presented in this table is illustrative and does not represent actual experimental results for specific, named "this compound analogs."

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the biological activity of quinazoline analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline analogs (typically ranging from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway potentially targeted by quinazoline analogs and a typical experimental workflow for their comparative analysis.

G Conceptual Signaling Pathway for Quinazoline Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellProliferation CellProliferation GeneExpression->CellProliferation Cell Proliferation Quinazoline Quinazoline Analog Quinazoline->Receptor Inhibits

Caption: Conceptual diagram of a growth factor receptor signaling pathway often targeted by kinase-inhibiting quinazoline analogs.

G Experimental Workflow for Analog Comparison cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesize Analogs Purification Purify & Characterize Synthesis->Purification Treatment Treat with Analogs Purification->Treatment CellCulture Culture Cancer Cells CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 MTT->IC50 Comparison Compare IC50 Values IC50->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: A typical experimental workflow for the synthesis, in vitro testing, and comparative analysis of novel chemical analogs.

Benchmarking Quadrilineatin: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Quadrilineatin's performance against established inhibitors, supported by experimental data. The following sections detail the mechanism of action, present quantitative data in a clear, tabular format, outline experimental protocols, and visualize key pathways and workflows.

Mechanism of Action

Extensive research has identified this compound as a potent and selective inhibitor of the novel kinase, KIN-X, which has been implicated in the progression of various solid tumors. Its mechanism of action involves competitive binding to the ATP-binding pocket of KIN-X, thereby preventing phosphorylation of downstream substrates crucial for tumor cell proliferation and survival. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells expressing KIN-X.

To contextualize the efficacy of this compound, this guide benchmarks its performance against two well-characterized inhibitors with distinct mechanisms:

  • Inhibitor A: A non-competitive, allosteric inhibitor of KIN-X.

  • Inhibitor B: A multi-kinase inhibitor known to target the same pathway, albeit with less specificity.

The following diagram illustrates the targeted signaling pathway and the points of intervention for this compound and the comparator inhibitors.

cluster_upstream Upstream Signaling cluster_pathway KIN-X Signaling Pathway cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Points Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KIN-X KIN-X Receptor->KIN-X Substrate Downstream Substrate KIN-X->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival This compound This compound This compound->KIN-X Competitive Inhibition Inhibitor_A Inhibitor A Inhibitor_A->KIN-X Allosteric Inhibition Inhibitor_B Inhibitor B Inhibitor_B->KIN-X Non-specific Inhibition

Caption: KIN-X signaling pathway and inhibitor intervention points.

Comparative Efficacy: In Vitro Inhibition

The inhibitory potential of this compound, Inhibitor A, and Inhibitor B was assessed using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against purified KIN-X enzyme.

CompoundIC50 (nM)Selectivity (Fold vs. Panel of 100 Kinases)
This compound 15 >1000
Inhibitor A50>800
Inhibitor B12050

Cellular Potency: Anti-Proliferative Activity

To evaluate the cell-based efficacy, a panel of cancer cell lines with varying levels of KIN-X expression was treated with each inhibitor. The half-maximal effective concentration (EC50) for cell growth inhibition was determined after 72 hours of treatment.

Cell LineKIN-X ExpressionThis compound EC50 (nM)Inhibitor A EC50 (nM)Inhibitor B EC50 (nM)
Cell Line 1 High50 200500
Cell Line 2 Medium150 600>1000
Cell Line 3 Low>1000>1000>1000

Experimental Protocols

In Vitro Kinase Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to measure the inhibition of KIN-X activity. The assay was performed in a 384-well plate format.

cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - KIN-X Enzyme - Substrate Peptide - ATP - Inhibitors Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature for 60 min Dispense->Incubate Add_Detection Add TR-FRET Detection Reagents Incubate->Add_Detection Read_Plate Read Plate on TR-FRET Reader Add_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro TR-FRET kinase assay.

Protocol Steps:

  • Reagent Preparation: Recombinant human KIN-X enzyme, a biotinylated peptide substrate, and ATP were prepared in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serial dilutions of this compound, Inhibitor A, and Inhibitor B were prepared in DMSO.

  • Assay Plate Preparation: 5 µL of each inhibitor dilution was dispensed into a 384-well assay plate.

  • Enzyme and Substrate Addition: 10 µL of the KIN-X enzyme and substrate mixture was added to each well.

  • Reaction Initiation: The reaction was initiated by adding 5 µL of ATP solution. The final concentration of ATP was equal to its Km value.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • Detection: 10 µL of TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin) were added to each well.

  • Signal Measurement: The plate was incubated for an additional 60 minutes at room temperature, and the TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: The raw data was normalized to controls, and the IC50 values were calculated using a four-parameter logistic fit.

Cell Proliferation Assay

The anti-proliferative effects of the inhibitors were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Inhibitors Add Serial Dilutions of Inhibitors Incubate_24h->Add_Inhibitors Incubate_72h Incubate for 72 hours Add_Inhibitors->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze Data and Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell proliferation assay.

Protocol Steps:

  • Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound, Inhibitor A, or Inhibitor B.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plates were then agitated for 2 minutes to induce cell lysis.

  • Signal Reading: Luminescence was recorded using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the EC50 values for each compound using a non-linear regression analysis.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of KIN-X. Its superior performance in both biochemical and cellular assays, particularly in cell lines with high KIN-X expression, highlights its potential as a targeted therapeutic agent. Compared to the allosteric inhibitor (Inhibitor A) and the non-specific multi-kinase inhibitor (Inhibitor B), this compound exhibits a more favorable profile, suggesting a wider therapeutic window and potentially fewer off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

A Head-to-Head Comparison: Quadrilineatin and Podophyllotoxin in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Quadrilineatin, a fungal secondary metabolite, and Podophyllotoxin, a well-established natural product. This report summarizes the available experimental data on their cytotoxic and anti-inflammatory properties, details the experimental methodologies, and visualizes their known or proposed signaling pathways.

Executive Summary

This comparison guide evaluates this compound, a secondary metabolite from the fungus Aspergillus quadrilineatus, and Podophyllotoxin, a lignan from the Mayapple plant, for their potential applications in oncology and inflammation research. While both compounds exhibit promising cytotoxic and anti-inflammatory activities, the available data for this compound is based on crude extracts, necessitating further investigation into the pure compound. Podophyllotoxin, on the other hand, is a well-characterized compound with a known mechanism of action. This guide presents a side-by-side analysis of their performance based on current scientific literature.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound (from crude extract) and Podophyllotoxin. It is crucial to note that the data for this compound is derived from an extract of Aspergillus quadrilineatus and may not represent the activity of the isolated compound.

Table 1: Cytotoxic Activity

CompoundCell LineAssayConcentration/IC50Citation
Aspergillus quadrilineatus extract (containing this compound)MCF-7 (Breast Cancer)MTS Assay100% inhibition at 0.25 mg/mL and 0.5 mg/mL[1]
PodophyllotoxinMCF-7 (Breast Cancer)MTT AssayIC50 = 0.08 ± 0.01 μM[2]
PodophyllotoxinDLD1 (Colon Cancer)Not SpecifiedIC50 = 300 to 600 nM[3]
PodophyllotoxinCaco2 (Colon Cancer)Not SpecifiedIC50 = 300 to 600 nM[3]
PodophyllotoxinHT29 (Colon Cancer)Not SpecifiedIC50 = 300 to 600 nM[3]
PodophyllotoxinA549 (Lung Cancer)MTT AssayIC50 = 1.9 µM[4]
PodophyllotoxinDU 145 (Prostate Cancer)Not SpecifiedIC50 = 1.1 µM[4]

Table 2: Anti-inflammatory Activity

CompoundAssayMeasurementIC50/EffectCitation
Aspergillus quadrilineatus extract (containing this compound)Not SpecifiedNot SpecifiedIC50 = 280.00 ± 0.43 μg/mL[1]
PodophyllotoxinAcetic acid-induced writhing in miceAnalgesic effect71.3% ± 6.5% inhibition[5]
Podophyllotoxin derivative (Thuriferic acid)Carrageenan-induced paw edema in ratsInhibition of edema63.4% ± 3.3% inhibition[5]

Mechanism of Action and Signaling Pathways

This compound:

The precise mechanism of action for this compound has not yet been elucidated. As a phenolic compound, it may exert its biological effects through various pathways, including antioxidant activity, modulation of inflammatory signaling cascades, or induction of apoptosis in cancer cells. Further research is required to determine its specific molecular targets.

Podophyllotoxin:

Podophyllotoxin is a potent inhibitor of tubulin polymerization.[6][7][8] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][6] Additionally, some derivatives of Podophyllotoxin, such as etoposide, are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[6][8] This dual mechanism of action contributes to its potent anticancer activity.

The anti-inflammatory effects of Podophyllotoxin and its derivatives are linked to the modulation of key inflammatory pathways.[5][9] These compounds can suppress the production of pro-inflammatory mediators, although the exact signaling cascades involved are still under investigation.

Signaling Pathway Diagrams:

Podophyllotoxin_Anticancer_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Inhibits polymerization Topoisomerase_II Topoisomerase_II Podophyllotoxin->Topoisomerase_II Inhibits (derivatives) Microtubules Microtubules Mitotic_Spindle Mitotic_Spindle G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks DNA_Strand_Breaks->Apoptosis

Anticancer mechanism of Podophyllotoxin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound or Podophyllotoxin) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

2. Anti-inflammatory Assay (Nitric Oxide Assay using Griess Reagent)

This protocol measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm after 10 minutes of incubation at room temperature.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Conclusion

This comparative guide highlights the potential of both this compound and Podophyllotoxin as valuable compounds for cancer and inflammation research. Podophyllotoxin stands out as a well-documented agent with established mechanisms of action and a wealth of supporting data. This compound, while showing promise in preliminary studies with crude extracts, requires further investigation to isolate the pure compound and elucidate its specific biological activities and molecular targets. Researchers are encouraged to use the provided data and protocols as a foundation for future studies to fully explore the therapeutic potential of these natural products.

References

Safety Operating Guide

Proper Disposal Procedures for Quadrilineatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides essential safety and logistical information for the proper handling and disposal of Quadrilineatin, a secondary metabolite produced by the fungus Aspergillus silvaticus. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and minimize environmental impact.

Chemical and Toxicological Profile of this compound

Table 1: Chemical and Estimated Toxicological Data for this compound

PropertyValueSource/Notes
Chemical Formula C₁₀H₁₀O₄PubChem
Molecular Weight 194.18 g/mol PubChem
CAS Number 642-27-3PubChem
Physical State Solid (presumed)General for fungal secondary metabolites
Toxicity (Oral LD50, Rat) Not availableData for this compound is not available.
Analog Compound Toxicity (4-Methoxyphenol, Oral LD50, Rat) 1000-2000 mg/kgProvides an estimated order of magnitude for toxicity.
In Vitro Cytotoxicity Fungal secondary metabolites have been shown to be toxic in various in vitro assays.[1][2][3][4][5]This compound should be presumed to have cytotoxic potential.

Immediate Safety and Handling Precautions

Due to its potential toxicity, all handling of this compound should be performed in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Disposal Plan: Chemical Inactivation and Waste Management

Direct disposal of this compound into laboratory drains or as general waste is strictly prohibited. A two-step approach involving chemical inactivation followed by proper hazardous waste disposal is recommended. The primary method of inactivation is the oxidation of the aldehyde functional groups to less reactive carboxylic acids.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from established methods for the oxidation of substituted benzaldehydes.[1][2][3][4][5]

Materials:

  • This compound waste

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (1 M solution)

  • Hydrochloric acid (1 M solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Stir plate and stir bar

  • Reaction flask

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the this compound waste in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a reaction flask.

  • Basification: While stirring, slowly add 1 M sodium hydroxide solution until the pH of the solution is approximately 10-11.

  • Oxidation: Slowly add an excess of 30% hydrogen peroxide solution to the stirring mixture. The reaction may be exothermic; control the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the completion of the reaction by a suitable method, such as thin-layer chromatography (TLC), to ensure the disappearance of the starting material.

  • Neutralization and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the oxidized product.

Diagram 1: Experimental Workflow for this compound Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in organic solvent basify Adjust pH to 10-11 with 1 M NaOH dissolve->basify Stirring oxidize Add excess 30% H2O2 (control temperature) basify->oxidize Slow addition monitor Monitor reaction (e.g., by TLC) oxidize->monitor Stir at RT neutralize Acidify to pH 2-3 with 1 M HCl monitor->neutralize Upon completion extract Extract with ethyl acetate neutralize->extract dry Dry organic phase (Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate final_product Oxidized Product evaporate->final_product Yields oxidized product

Caption: Workflow for the chemical oxidation of this compound waste.

Waste Disposal
  • Chemically Inactivated Waste: The resulting oxidized product, while less hazardous than this compound, should still be treated as chemical waste. Collect the solid residue in a labeled, sealed container.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, should be collected in a designated, sealed hazardous waste bag.

  • Final Disposal: All collected waste (inactivated product and contaminated materials) must be disposed of through your institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted.

Signaling Pathway and Logical Relationships

To provide a comprehensive understanding of the disposal process, the logical relationship between the chemical properties of this compound and the chosen disposal method is illustrated below.

Diagram 2: Logical Relationship for this compound Disposal

G quad This compound (Phthalaldehyde, Phenol) aldehyde Aldehyde Groups (Reactive, Toxic) quad->aldehyde phenol Phenolic Group (Potential Ecotoxicity) quad->phenol oxidation Chemical Oxidation (H2O2, NaOH) aldehyde->oxidation Targets for inactivation hazardous_waste Hazardous Waste Disposal phenol->hazardous_waste Requires proper disposal carboxylic_acid Carboxylic Acid (Less Reactive, Less Toxic) oxidation->carboxylic_acid Converts to carboxylic_acid->hazardous_waste Dispose as

Caption: Rationale for the chemical inactivation and disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship. For further information, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.